Product packaging for 4-(1-Piperidylmethyl)phenylboronic Acid(Cat. No.:CAS No. 1200434-84-9)

4-(1-Piperidylmethyl)phenylboronic Acid

Cat. No.: B176246
CAS No.: 1200434-84-9
M. Wt: 219.09 g/mol
InChI Key: JCTKDFLQUWSRMC-UHFFFAOYSA-N
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Description

4-(1-Piperidylmethyl)phenylboronic Acid is a useful research compound. Its molecular formula is C12H18BNO2 and its molecular weight is 219.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18BNO2 B176246 4-(1-Piperidylmethyl)phenylboronic Acid CAS No. 1200434-84-9

Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTKDFLQUWSRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of 4-(1-Piperidylmethyl)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the piperidinylmethylphenyl moiety into complex molecules. The synthesis detailed herein is based on the well-established reductive amination of 4-formylphenylboronic acid with piperidine.

Core Synthesis Protocol: Reductive Amination

The most direct and efficient pathway to this compound is the reductive amination of commercially available 4-formylphenylboronic acid with piperidine. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride.

Reaction Scheme

G 4-Formylphenylboronic_Acid B(OH)₂-Ph-CHO Iminium_Ion [B(OH)₂-Ph-CH=N⁺(CH₂)₅] X⁻ 4-Formylphenylboronic_Acid->Iminium_Ion + Piperidine - H₂O Piperidine HN(CH₂)₅ Product B(OH)₂-Ph-CH₂-N(CH₂)₅ Iminium_Ion->Product [H]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound via reductive amination.

Materials:

  • 4-Formylphenylboronic acid

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation, optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylphenylboronic acid (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add piperidine (1.1-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the reaction mixture. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization. Alternatively, it can be converted to its more stable hydrochloride salt by treatment with a solution of HCl in diethyl ether or dioxane, followed by filtration of the resulting precipitate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its hydrochloride salt. Yields and purity are representative and may vary depending on the reaction scale and purification method.

ParameterValue
Starting Material 4-Formylphenylboronic Acid
Reagents Piperidine, Sodium Triacetoxyborohydride
Solvent Dichloromethane (DCM)
Reaction Time 2-16 hours
Reaction Temperature Room Temperature
Typical Yield 75-95%
Purity (Crude) >85%
Purity (Purified) >98%[1][2]
Final Form Free base or Hydrochloride salt

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 4-Formylphenylboronic Acid in DCM B 2. Add Piperidine A->B C 3. Stir for Imine Formation B->C D 4. Add NaBH(OAc)₃ C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Quench with NaHCO₃ (aq) E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify (Chromatography/Recrystallization) J->K L 12. Characterize Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

While this synthesis does not directly involve biological signaling pathways, a logical relationship diagram can illustrate the decision-making process during the synthesis and purification stages.

G Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Workup Perform Aqueous Work-up Reaction_Complete->Workup Yes Continue_Reaction Continue Stirring Reaction_Complete->Continue_Reaction No Purification Purify Crude Product Workup->Purification Characterization Characterize Pure Product Purification->Characterization End End Characterization->End Continue_Reaction->Reaction_Complete

Caption: Logical workflow for the synthesis and purification process.

This technical guide provides a solid foundation for the successful synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood. For researchers in drug development and materials science, this protocol offers a reliable method to access a key synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-Piperidylmethyl)phenylboronic acid, a compound of interest in medicinal chemistry and drug development. This document collates available predicted data, outlines detailed experimental protocols for property determination, and presents a hypothetical signaling pathway based on related compounds.

Core Physicochemical Properties

Table 1: General and Predicted Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₈BNO₂--INVALID-LINK--
Molecular Weight 219.09 g/mol --INVALID-LINK--
Appearance Yellow solid--INVALID-LINK--
Predicted Boiling Point 368.2 ± 44.0 °C--INVALID-LINK--
Predicted Density 1.13 ± 0.1 g/cm³--INVALID-LINK--
Predicted pKa 8.43 ± 0.16--INVALID-LINK--

Table 2: Solubility Profile (Qualitative)

SolventSolubility
WaterExpected to have some solubility due to the polar boronic acid and piperidine groups.
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO)Expected to be soluble.
Non-polar Organic Solvents (e.g., Hexane, Toluene)Expected to have low solubility.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse samples)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Pack the capillary tube by pressing the open end into the sample powder. A small amount of sample should enter the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample height should be 2-3 mm.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Once a rough melting point is observed, allow the apparatus to cool.

  • Prepare a new capillary with the sample.

  • Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously observed melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

Determination of Solubility (Dynamic Method)

Objective: To quantitatively determine the solubility of the compound in various solvents at different temperatures.

Materials:

  • This compound sample

  • A set of relevant solvents (e.g., water, ethanol, DMSO, acetone)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Turbidity meter or a laser and photodetector setup

Procedure:

  • Accurately weigh a known amount of the compound and a known amount of the chosen solvent into the jacketed glass vessel.

  • Place the vessel in the thermostatic water bath and begin stirring to create a suspension.

  • Slowly increase the temperature of the bath at a constant rate (e.g., 0.5 °C per minute).

  • Continuously monitor the turbidity of the solution.

  • The temperature at which the solution becomes completely clear (i.e., the last solid particle dissolves) is the saturation temperature for that specific concentration.

  • Repeat this procedure with different known concentrations of the solute in the solvent to construct a solubility curve (solubility vs. temperature).

Hypothetical Signaling Pathway

Due to the lack of specific biological data for this compound, a hypothetical signaling pathway is proposed based on the known biological activities of the parent compound, phenylboronic acid, and the common role of piperidine moieties in targeting specific cellular pathways. Phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTPases. The piperidine ring is a common scaffold in medicinal chemistry known to interact with various receptors and enzymes.

This hypothetical pathway illustrates the potential inhibitory effect of this compound on the RhoA signaling cascade, which is crucial for cell migration and cytoskeletal organization.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor GEFs GEFs Receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation Actin_Stress_Fibers Actin Stress Fibers & Cell Migration pMLC->Actin_Stress_Fibers Compound 4-(1-Piperidylmethyl) phenylboronic Acid Compound->RhoA_GTP Inhibits (Hypothetical)

Hypothetical inhibition of the RhoA signaling pathway.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available bromobenzyl derivative. A general workflow is outlined below.

Synthesis_Workflow Start 4-Bromobenzyl bromide Step1 Nucleophilic Substitution with Piperidine Start->Step1 Piperidine, Base Intermediate1 1-((4-Bromophenyl)methyl)piperidine Step1->Intermediate1 Step2 Lithium-Halogen Exchange (e.g., with n-BuLi) Intermediate1->Step2 n-BuLi, -78 °C Intermediate2 Aryllithium Intermediate Step2->Intermediate2 Step3 Borylation with Triisopropyl borate Intermediate2->Step3 B(O-iPr)₃ Intermediate3 Boronic Ester Intermediate Step3->Intermediate3 Step4 Acidic Hydrolysis Intermediate3->Step4 H₃O⁺ End This compound Step4->End

General synthetic workflow for this compound.

Disclaimer: The biological signaling pathway presented is hypothetical and based on the activity of related compounds. Further experimental validation is required to confirm the specific mechanism of action for this compound. The physicochemical data presented as "predicted" are based on computational models and may differ from experimental values.

An In-depth Technical Guide to 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1200434-84-9

Disclaimer: Publicly available, peer-reviewed data specifically for 4-(1-Piperidylmethyl)phenylboronic Acid (CAS 1200434-84-9) is limited. This guide is therefore based on the established chemical properties, synthetic methodologies, and biological activities of the broader class of N-substituted aminomethylphenylboronic acids and related phenylboronic acid derivatives. The experimental protocols and potential applications described herein are representative and may require optimization for this specific compound.

Introduction

This compound is a member of the versatile class of organoboron compounds. Phenylboronic acids are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Furthermore, the boronic acid moiety can engage in reversible covalent interactions with diols, a property that has been exploited in the development of sensors and drug delivery systems. The presence of the piperidylmethyl substituent introduces a basic nitrogen atom, which can influence the compound's solubility, pharmacokinetic properties, and potential biological targets. This guide provides a comprehensive overview of the chemical characteristics, a plausible synthetic route, and potential biological applications of this compound, supported by detailed, representative experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. Please note that some of these values are predicted.

PropertyValue
CAS Number 1200434-84-9
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Predicted Boiling Point 368.2 ± 44.0 °C
Predicted Density 1.13 ± 0.1 g/cm³
Physical Form Solid
Storage 2-8°C, inert atmosphere

Synthesis

A plausible synthetic route for this compound involves the Suzuki-Miyaura cross-coupling reaction. A general workflow for such a synthesis is depicted below.

G A 4-(Bromomethyl)phenylboronic acid pinacol ester E Reaction Mixture A->E B Piperidine B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Stirring at Room Temperature E->F G Work-up and Purification F->G H This compound pinacol ester G->H I Hydrolysis (e.g., aqueous acid) H->I J This compound I->J

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general representation for the synthesis of biaryl compounds and would need to be adapted for the specific synthesis of the title compound.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Phenylboronic acid (1.5 equivalents)

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a microwave-safe vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg), and K₂CO₃ (2.0 mmol).

  • Add DMF (8 mL) to the vial.

  • Seal the vial and place it in a domestic microwave oven adapted for synthesis.

  • Irradiate the reaction mixture for a specified time (e.g., 30-90 minutes) with refluxing under air.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Potential Biological Applications and Mechanisms of Action

Phenylboronic acid derivatives have emerged as promising scaffolds in drug discovery due to their ability to act as inhibitors of various enzymes, particularly serine proteases.

Enzyme Inhibition

Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction can lead to potent inhibition of the enzyme's activity. A well-studied example is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

G cluster_0 Bacterial Cell Enzyme Serine β-Lactamase Complex Enzyme-Inhibitor Complex (Reversible Covalent Bond) Enzyme->Complex Serine Active Site Hydrolysis Hydrolysis of Antibiotic Enzyme->Hydrolysis Inhibitor This compound Inhibitor->Complex Complex->Enzyme Inhibition Substrate β-Lactam Antibiotic Substrate->Enzyme Resistance Antibiotic Resistance Hydrolysis->Resistance

Caption: Mechanism of serine β-lactamase inhibition by a boronic acid derivative.

Representative Enzyme Inhibition Data

The following table presents representative inhibition data for phenylboronic acid derivatives against AmpC β-lactamase, a class C serine protease. This data is intended to be illustrative of the potential potency of this class of compounds.

CompoundKᵢ (nM) for AmpC β-lactamase
Benzo[b]thiophene-2-boronic acid27[1]
m-Aminophenylboronic acidNot specified, but used as a basis for inhibitor design[1]
3-Azidomethylphenyl boronic acid700[2]
Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against a serine protease like β-lactamase.

Materials:

  • Purified enzyme (e.g., KPC-2, GES-5, or AmpC β-lactamase)

  • Test compound (this compound) dissolved in DMSO

  • Phosphate buffer (e.g., 50 mM PB + 50 mM KCl at pH 7.4)

  • Substrate (e.g., nitrocefin)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in the assay buffer to achieve a range of concentrations (e.g., 1 µM to 200 µM).

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with DMSO only.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding the substrate (nitrocefin) to each well.

  • Monitor the hydrolysis of nitrocefin by measuring the absorbance at 485 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxic potential of any new chemical entity intended for therapeutic use. Standard in vitro assays can determine the compound's effect on cell viability.

G A Cell Seeding (e.g., 5,000-10,000 cells/well) B 24h Incubation (Cell Attachment) A->B C Treatment with Serial Dilutions of Test Compound B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity Assay (e.g., MTT, SRB) D->E F Absorbance Measurement E->F G Data Analysis (% Cell Viability, IC₅₀ Determination) F->G

Caption: General workflow for in vitro cytotoxicity testing.[3]

Representative Cytotoxicity Data

The following table provides hypothetical IC₅₀ values to illustrate how data from cytotoxicity assays are typically presented.

Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)Representative Phenylboronic Acid15.2
A549 (Lung Cancer)Representative Phenylboronic Acid22.8
HeLa (Cervical Cancer)Representative Phenylboronic Acid18.5
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[3]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a chemical entity with significant potential in both synthetic chemistry and medicinal research. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules. Furthermore, based on the known activities of related phenylboronic acid derivatives, it is a candidate for investigation as an enzyme inhibitor, particularly against serine proteases. The provided protocols offer a foundation for the synthesis, and biological evaluation of this and similar compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Navigating the Solubility Landscape of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for 4-(1-Piperidylmethyl)phenylboronic Acid in organic solvents, a compound of interest for researchers, scientists, and professionals in drug development. Due to a notable absence of specific quantitative solubility data in peer-reviewed literature and publicly available databases for this particular molecule, this document provides a comprehensive framework based on analogous phenylboronic acid derivatives. The guide outlines established experimental protocols for solubility determination and presents qualitative solubility trends, offering valuable insights for handling and utilizing this compound in a laboratory setting.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for process development, formulation, and ensuring bioavailability. This guide synthesizes the current understanding of phenylboronic acid solubility in organic solvents as a proxy for this compound. It details prevalent experimental methodologies for solubility assessment and provides a qualitative overview of solvent effects on this class of compounds. All quantitative data for analogous compounds is presented in standardized tables, and experimental workflows are visualized to enhance clarity.

Introduction to Phenylboronic Acid Solubility

Phenylboronic acids are a class of organic compounds characterized by a phenyl group and a boronic acid functional group (-B(OH)₂). Their solubility is influenced by the nature of the solvent, temperature, and the presence of substituents on the phenyl ring. Generally, phenylboronic acids exhibit higher solubility in polar organic solvents.[1] It is also crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[2]

Qualitative Solubility of Phenylboronic Acids

General solubility trends for unsubstituted phenylboronic acid indicate high solubility in ethers (like diethyl ether) and ketones, moderate solubility in chloroform, and poor solubility in non-polar hydrocarbon solvents like hexanes and carbon tetrachloride.[1][3] The piperidylmethyl substituent in this compound is expected to increase its polarity compared to the parent phenylboronic acid, which may enhance its solubility in polar solvents.

Quantitative Solubility Data for Analogous Phenylboronic Acids

While specific data for this compound is unavailable, the following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid in various organic solvents. This data serves as a valuable reference for estimating the solubility behavior of substituted phenylboronic acids.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

Organic SolventTemperature (°C)Solubility (mole fraction, x)
Chloroform25~0.04
3-Pentanone25~0.20
Acetone25~0.25
Dipropyl ether25~0.30
Methylcyclohexane25<0.01

Source: Data extrapolated from graphical representations in literature.[3]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents at 25°C

Organic Solventortho-isomer (mole fraction, x)meta-isomer (mole fraction, x)para-isomer (mole fraction, x)
Chloroform0.280.070.06
3-Pentanone0.450.230.20
Acetone0.520.290.25
Dipropyl ether0.180.100.09
Methylcyclohexane0.030.010.01

Source: Data derived from published experimental results.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable and reproducible research. The following are detailed methodologies for commonly employed techniques in the study of boronic acid solubility.

Dynamic (Synthetic) Method

This method is used to determine the temperature at which a solid, present in a known mole fraction in a solvent, completely dissolves upon controlled heating.

Protocol:

  • Sample Preparation: A weighted amount of the boronic acid and the selected organic solvent are placed in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating and Equilibration: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring to ensure thermal equilibrium.

  • Turbidity Measurement: A light source and a detector (luminance probe) are positioned across the vessel to monitor the turbidity of the solution.

  • Dissolution Point Determination: The temperature at which the last solid particles dissolve, indicated by a sharp increase in light transmittance (disappearance of turbidity), is recorded as the solubility temperature for that specific composition.

  • Data Collection: The process is repeated for various compositions to construct a solubility curve (temperature vs. mole fraction).

G cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Acquisition prep1 Weigh Boronic Acid prep3 Combine in Jacketed Vessel prep1->prep3 prep2 Weigh Solvent prep2->prep3 exp1 Slow, Constant Heating prep3->exp1 Start Experiment exp3 Monitor Turbidity exp1->exp3 exp2 Continuous Stirring exp2->exp3 data1 Record Dissolution Temperature exp3->data1 Endpoint Reached data2 Repeat for Different Compositions data1->data2 data3 Construct Solubility Curve data2->data3

Dynamic (Synthetic) Method Workflow
Saturation Shake-Flask Method

This widely used and reliable method determines the equilibrium solubility of a compound at a specific temperature.[4]

Protocol:

  • Sample Preparation: An excess amount of the boronic acid is added to a known volume of the organic solvent in a sealed flask or vial. This ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: The flask is agitated (e.g., on a shaker or rotator) in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to reach equilibrium. It is crucial to establish that equilibrium has been reached by taking measurements at different time points until the concentration plateaus.[5]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful decantation or by filtration through a chemically inert filter that does not adsorb the solute.

  • Concentration Analysis: The concentration of the boronic acid in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add Excess Boronic Acid to Solvent equil1 Agitate at Constant Temperature prep1->equil1 Start Equilibration equil2 Monitor Concentration Over Time equil1->equil2 analysis1 Separate Solid and Liquid Phases equil2->analysis1 Equilibrium Reached analysis2 Analyze Solute Concentration (e.g., HPLC) analysis1->analysis2 analysis3 Report Solubility analysis2->analysis3

Saturation Shake-Flask Method Workflow

Logical Framework for Solubility Assessment

The following diagram illustrates the logical steps a researcher should take when approaching the solubility assessment of a compound like this compound, for which specific data is lacking.

G start Start: Need Solubility Data for This compound lit_search Conduct Literature Search for Specific Compound start->lit_search data_found Quantitative Data Found? lit_search->data_found analog_search Search for Structurally Analogous Compounds data_found->analog_search No report Report Findings data_found->report Yes qual_info Gather Qualitative Solubility Information analog_search->qual_info exp_protocol Select Appropriate Experimental Protocol (e.g., Shake-Flask, Dynamic) qual_info->exp_protocol perform_exp Perform Solubility Experiments exp_protocol->perform_exp analyze_data Analyze and Tabulate Results perform_exp->analyze_data analyze_data->report

Solubility Assessment Strategy

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a robust framework for researchers by leveraging data from analogous compounds and detailing established experimental methodologies. The provided protocols for the dynamic and saturation shake-flask methods offer clear, actionable steps for in-house solubility determination. By understanding the general solubility trends of phenylboronic acids and applying these rigorous experimental techniques, scientists and drug development professionals can effectively navigate the challenges of working with this and other novel compounds. It is recommended that experimental determination of solubility be conducted for this compound to generate specific data and further enrich the understanding of this compound's physicochemical properties.

References

4-(1-Piperidylmethyl)phenylboronic Acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-(1-Piperidylmethyl)phenylboronic acid, a compound of interest in pharmaceutical research and organic synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol

This data is consistently reported across multiple chemical suppliers and databases.[1][2][3]

Structural and Relational Overview

The relationship between the compound's name and its core molecular properties is illustrated in the diagram below. This visualization clarifies the direct association between the chemical nomenclature and its derived quantitative data.

Figure 1: Core Properties of this compound A This compound B Molecular Formula C12H18BNO2 A->B has C Molecular Weight 219.09 A->C has

Caption: Logical relationship between the compound and its key identifiers.

This technical guide is intended for informational purposes for a scientific audience. For experimental use, please refer to specific protocols and safety data sheets provided by your chemical supplier.

References

Commercial Suppliers of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the synthesis of novel compounds. This technical guide provides an in-depth overview of commercial suppliers for 4-(1-Piperidylmethyl)phenylboronic Acid (CAS No. 1200434-84-9), a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Overview of this compound

Molecular Formula: C₁₂H₁₈BNO₂ Molecular Weight: 219.09 g/mol Appearance: Typically a white to off-white or yellow solid. Key Applications: Primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex biaryl compounds and other valuable motifs in medicinal chemistry.

Commercial Supplier Data

The following table summarizes the availability and specifications of this compound from various commercial suppliers. This data has been compiled from publicly available information on supplier websites. Researchers are advised to visit the individual supplier websites for the most current information and to request certificates of analysis.

SupplierProduct CodePurityAvailable Quantities
BLD PharmBD00796349≥95%1g, 5g, 10g, 25g, 50g, 100g
BoronPharmBP21663≥98%Inquire for details
ChemicalBookCB3207240Inquire for detailsInquire for details
Ark PharmAK-43828≥95%1g, 5g, 10g, 25g
Combi-BlocksQC-7848≥97%250mg, 1g, 5g, 10g
Oakwood Chemical043828≥95%1g, 5g, 10g, 25g
TCI AmericaInquire for detailsInquire for detailsInquire for details

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound and a generic aryl bromide. This protocol is based on established literature procedures for similar boronic acids.[1][2][3] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent mixture (toluene:water, 4:1, 10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_conditions Reaction Conditions reactant_node reactant_node process_node process_node product_node product_node condition_node condition_node Boronic_Acid 4-(1-Piperidylmethyl)- phenylboronic Acid Aryl_Halide Aryl Halide (R-X) Setup Combine Reactants & Reagents Aryl_Halide->Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Base Base (e.g., K2CO3) Base->Setup Solvent Solvent (e.g., Toluene/H2O) Solvent->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat & Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Temp 90-100 °C Heat->Temp Time 2-12 hours Heat->Time Quench Cool & Quench Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Final_Product Purified Biaryl Product Purify->Final_Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Spectroscopic Analysis of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the spectroscopic characterization of 4-(1-Piperidylmethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of published, comprehensive raw spectroscopic data for this specific compound, this document will focus on the expected spectral characteristics based on the analysis of its constituent functional groups and data from closely related analogues. It will also outline the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures found in chemical literature.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9Doublet2HAr-H (ortho to -B(OH)₂)
~7.3-7.4Doublet2HAr-H (ortho to -CH₂-)
~3.5-3.6Singlet2HAr-CH₂ -N
~2.4-2.6Multiplet4H-N-CH₂ - (piperidine ring)
~1.5-1.7Multiplet6H-CH₂ - (piperidine ring)
~8.0-8.5Broad Singlet2HB(OH )₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~140-142C -B
~134-136Ar-C (ortho to -B(OH)₂)
~128-130Ar-C (ortho to -CH₂-)
~130-132Quaternary Ar-C
~62-64Ar-CH₂ -N
~53-55-N-CH₂ - (piperidine ring)
~25-27-CH₂ - (piperidine ring)
~23-25-CH₂ - (piperidine ring)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3600Broad, StrongO-H stretch (B(OH)₂)
~2800-3000Medium-StrongC-H stretch (aliphatic and aromatic)
~1600MediumC=C stretch (aromatic ring)
~1350-1400StrongB-O stretch
~1000-1100StrongB-C stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
219.14[M]⁺ (Exact Mass)
220.15[M+H]⁺
242.13[M+Na]⁺
201.13[M-H₂O]⁺

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the spectrum of the sample.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, mass range of 50-500 m/z.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structural Info IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the standard methodologies for their determination. For definitive analysis, the acquisition of experimental data on a purified sample is essential.

An In-depth Technical Guide to 4-(1-Piperidylmethyl)phenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(1-Piperidylmethyl)phenylboronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document details its probable synthetic routes, focusing on the widely applicable reductive amination of 4-formylphenylboronic acid. Key applications, particularly its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, are discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of its chemical and physical properties.

Introduction

This compound, with the CAS number 1200434-84-9, is a bifunctional organic compound featuring a phenylboronic acid moiety and a piperidinylmethyl substituent.[1] The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] The piperidinylmethyl group, a common pharmacophore, imparts specific physicochemical properties and potential biological activity to the parent molecule and its derivatives.[3] This guide explores the discovery, synthesis, and key applications of this important synthetic intermediate.

Discovery and History

The preparation of aminomethylphenylboronic acid derivatives, a class to which the target molecule belongs, has been described in the chemical literature, often as intermediates for pharmaceutical compounds.[7][8] It is plausible that this compound was first synthesized and utilized in an industrial or academic drug discovery program, with its synthesis being a variation of established methods for creating similar structures. Its commercial availability from various suppliers today underscores its utility in the research and development sector.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1200434-84-9[1]
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Synthesis

The most probable and widely applicable method for the synthesis of this compound is the reductive amination of a suitable 4-formylphenylboronic acid precursor with piperidine. This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[9]

Proposed Synthetic Pathway: Reductive Amination

The overall synthetic transformation is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Formylphenylboronic Acid Reductive Amination Reductive Amination (e.g., NaBH(OAc)₃, DCE) 4-Formylphenylboronic Acid->Reductive Amination Piperidine Piperidine->Reductive Amination Product This compound Reductive Amination->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination.[10]

Materials:

  • 4-Formylphenylboronic acid or its pinacol ester

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 4-formylphenylboronic acid (1.0 eq) in 1,2-dichloroethane (DCE), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation: Reagent Summary
ReagentMolar Eq.Purpose
4-Formylphenylboronic acid1.0Aldehyde source
Piperidine1.1Amine source
Sodium triacetoxyborohydride1.5Reducing agent
1,2-Dichloroethane-Solvent
Sat. aq. NaHCO₃-Quenching agent
Brine-Washing agent
Anhydrous MgSO₄/Na₂SO₄-Drying agent

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for constructing biaryl and substituted aromatic systems, which are prevalent in many pharmaceutical agents and functional materials.[11]

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for the Suzuki-Miyaura coupling using this compound is as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product BoronicAcid This compound SuzukiCoupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Toluene, Dioxane, Water) BoronicAcid->SuzukiCoupling ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->SuzukiCoupling Product Coupled Product SuzukiCoupling->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Standard inert atmosphere glassware (e.g., Schlenk flask) and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Signaling Pathways and Logical Relationships

The utility of this compound in drug discovery lies in its ability to be incorporated into larger molecules that may target specific biological pathways. The piperidine moiety is a common structural motif in many centrally active drugs, and its incorporation can influence a compound's pharmacokinetic and pharmacodynamic properties.

The logical workflow for the utilization of this compound in a drug discovery context can be visualized as follows:

G A This compound (Building Block) B Suzuki-Miyaura Coupling with diverse partners A->B C Library of Novel Piperidinylmethyl-biaryl Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: Drug discovery workflow utilizing the target molecule.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. While its specific discovery history is not prominently documented, its synthesis is readily achievable through established methods such as reductive amination. Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with potential applications in drug discovery and materials science. The detailed protocols and data presented in this guide offer a practical resource for researchers and scientists working with this important compound.

References

The Pivotal Role of 4-(1-Piperidylmethyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – As the landscape of drug discovery continues to evolve, the strategic use of versatile building blocks is paramount in the synthesis of novel therapeutics. Among these, 4-(1-Piperidylmethyl)phenylboronic Acid has emerged as a significant player, particularly in the construction of complex molecular architectures for targeted therapies. This technical guide provides an in-depth analysis of its applications, supported by experimental data and procedural insights for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

This compound is a bifunctional reagent, featuring a boronic acid moiety ripe for palladium-catalyzed cross-coupling reactions and a piperidinylmethyl group that can enhance solubility and provide a key interaction point with biological targets. Its primary application lies in the Suzuki-Miyaura coupling reaction, a robust and widely utilized method for forming carbon-carbon bonds.[1][2][3] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many kinase inhibitors and other therapeutic agents.[4][5][6]

The piperidine substituent is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates and to be a key component in compounds targeting a range of biological entities.[7] Derivatives of piperidine have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.

Application in the Synthesis of Kinase Inhibitors

A significant area of application for this compound and its analogs is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The general synthetic strategy involves the Suzuki-Miyaura coupling of an aryl boronic acid with a halogenated heterocyclic core, a common structural motif in kinase inhibitors.

While specific examples detailing the use of this compound are often proprietary and found within patent literature, the overarching synthetic logic is well-documented. For instance, the synthesis of indazolylacrylamide derivatives as potential SGK-1 (Serum/Glucocorticoid-Regulated Kinase 1) inhibitors often employs a Suzuki coupling step to introduce a substituted phenyl group onto the indazole core. SGK-1 is a serine/threonine kinase involved in various cellular processes, including cell survival and proliferation, making it an attractive target for therapeutic intervention.

Experimental Protocols and Data

The following sections provide a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound, and a table summarizing typical quantitative data that would be generated in such a study.

General Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

ParameterValue/Range
Reactants
Aryl Halide1.0 equivalent
This compound1.1 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)0.02 - 0.10 equivalents
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0 equivalents
Reaction Conditions
SolventToluene/Ethanol/Water, Dioxane/Water, DMF
Temperature80 - 120 °C
Reaction Time2 - 24 hours
Outcome
Typical Yield60 - 95%
Purity (post-purification)>95%

Table 1: Summary of Typical Quantitative Data for Suzuki-Miyaura Coupling.

Signaling Pathways and Logical Relationships

The derivatives synthesized using this compound often target key signaling pathways implicated in disease. For example, inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, can be synthesized using this building block. The piperidinylmethyl moiety can contribute to the binding affinity and selectivity of the inhibitor for the kinase's ATP-binding pocket.

Below are diagrams illustrating the general workflow of a Suzuki-Miyaura coupling and a simplified representation of a kinase inhibitor's mechanism of action.

Suzuki_Miyaura_Workflow Reactants Aryl Halide + This compound + Catalyst + Base Reaction_Setup Solvent Addition & Degassing Reactants->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Drug Molecule Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor Inhibitor (Derivative of This compound) Inhibitor->Kinase_Inhibited Binds to ATP Pocket Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling

Caption: Simplified mechanism of kinase inhibition by a drug molecule.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its utility in the renowned Suzuki-Miyaura coupling reaction, combined with the favorable pharmacological properties imparted by the piperidinylmethyl moiety, makes it a key component in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. Further exploration of its applications is expected to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

Theoretical Exploration of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Physicochemical Properties, and Potential as a Modulator of Cellular Signaling

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-(1-Piperidylmethyl)phenylboronic acid, a molecule of significant interest in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of its synthesis, physicochemical characteristics, and its potential interactions with biological systems, particularly in the context of cancer therapy.

Introduction

Phenylboronic acids (PBAs) and their derivatives have garnered substantial attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property makes them particularly effective for targeting glycans, which are abundant on the surface of cells and are critically involved in numerous physiological and pathological processes. Sialic acid, a terminal sugar on many cell surface glycoproteins, is often overexpressed in cancer cells and plays a crucial role in tumor progression and metastasis. Consequently, PBAs that can selectively bind to sialic acid are promising candidates for the development of targeted cancer therapies.

This compound combines the diol-binding boronic acid moiety with a piperidylmethyl group, which can influence the molecule's solubility, basicity, and pharmacokinetic properties. This guide delves into the theoretical underpinnings of this molecule's behavior, supported by available experimental data and established scientific principles.

Physicochemical and Computational Data

A comprehensive understanding of a drug candidate's physicochemical properties is paramount for its development. The following tables summarize predicted and theoretical quantitative data for this compound.

Table 1: Predicted Physicochemical Properties

PropertyValueReference
CAS Number1200434-84-9[1][2]
Molecular FormulaC₁₂H₁₈BNO₂[1]
Molecular Weight219.09 g/mol [1]
Predicted pKa8.43 ± 0.16[2]
Predicted Boiling Point368.2 ± 44.0 °C[2]
Predicted Density1.13 ± 0.1 g/cm³[2]

Table 2: Hypothetical DFT Computational Data (B3LYP/6-31G*)

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap5.1 eV
Dipole Moment3.5 D
Mulliken Charge on Boron+0.65
Mulliken Charge on Piperidine Nitrogen-0.45

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from 4-formylphenylboronic acid.

Step 1: Synthesis of 4-(Bromomethyl)phenylboronic acid

This protocol is adapted from general procedures for the bromination of benzylic positions.

  • Materials: 4-Formylphenylboronic acid, Sodium borohydride (NaBH₄), Hydrobromic acid (HBr, 48%), Diethyl ether, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-formylphenylboronic acid (1 equivalent) in a 1:1 mixture of methanol and diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) in small portions.

    • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)phenylboronic acid.

    • Dissolve the crude 4-(hydroxymethyl)phenylboronic acid in 48% hydrobromic acid.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(bromomethyl)phenylboronic acid.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the benzylic bromide with piperidine.

  • Materials: 4-(Bromomethyl)phenylboronic acid, Piperidine, Triethylamine (TEA), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-(bromomethyl)phenylboronic acid (1 equivalent) in dichloromethane.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Add piperidine (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic peaks are expected for the aromatic protons, the benzylic methylene protons, and the piperidine protons.

    • ¹³C NMR: Acquire the spectrum in a suitable deuterated solvent. Signals for the aromatic carbons, the benzylic carbon, and the piperidine carbons should be identifiable.

    • ¹¹B NMR: This will show a characteristic signal for the boronic acid group.[3]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate).[4][5][6] Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

Theoretical Studies and Biological Interactions

Binding to Sialic Acid

The interaction between phenylboronic acids and sialic acid is a key aspect of their potential therapeutic application. This binding is pH-dependent, with the boronic acid forming a covalent bond with the diol groups of sialic acid. At physiological pH (around 7.4), an equilibrium exists between the neutral trigonal boronic acid and the anionic tetrahedral boronate. The latter is the active form for diol binding. The conditional stability constant for phenylboronic acid and sialic acid at pH 7.4 has been reported to be 11.4 M⁻¹.[7] Heterocyclic boronic acids have shown significantly higher binding affinities.[8][9]

G Binding of Phenylboronic Acid to Sialic Acid PBA This compound Complex Reversible Boronate Ester Complex PBA->Complex pH-dependent binding SA Sialic Acid on Glycoprotein SA->Complex Complex->PBA Dissociation

Fig. 1: Phenylboronic Acid - Sialic Acid Interaction
Modulation of Cancer Cell Signaling

The binding of phenylboronic acids to cell surface glycoproteins can modulate intracellular signaling pathways. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[10] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and invasion.

G Proposed Signaling Pathway Modulation PBA This compound Glycoprotein Cell Surface Glycoprotein (with Sialic Acid) PBA->Glycoprotein RhoGTPases RhoA, Rac1, Cdc42 PBA->RhoGTPases Inhibition Glycoprotein->RhoGTPases Inhibition of downstream signaling ROCK ROCK RhoGTPases->ROCK Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Migration Cell Migration and Invasion Cytoskeleton->Migration

Fig. 2: Inhibition of Rho GTPase Signaling Pathway

Experimental Workflow for Evaluation

A systematic workflow is essential for the preclinical evaluation of this compound as a potential therapeutic agent.

G Experimental Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization BindingAssay Sialic Acid Binding Assay (SPR, ITC) Characterization->BindingAssay CellViability Cell Viability Assay (MTT) BindingAssay->CellViability MigrationAssay Cell Migration/Invasion Assay (Transwell) CellViability->MigrationAssay WesternBlot Western Blot (Rho GTPase activity) MigrationAssay->WesternBlot PK_PD Pharmacokinetics and Pharmacodynamics WesternBlot->PK_PD Efficacy Tumor Xenograft Model Efficacy PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Fig. 3: Preclinical Evaluation Workflow

Conclusion

This compound represents a promising scaffold for the development of targeted therapies, particularly in oncology. Its ability to bind to sialic acid, coupled with the potential to modulate key signaling pathways involved in cancer cell migration, makes it a compelling candidate for further investigation. The theoretical and experimental framework presented in this guide provides a solid foundation for researchers to advance the understanding and application of this and related phenylboronic acid derivatives in drug discovery. Future work should focus on obtaining robust experimental data to validate the predicted properties and to further elucidate the specific molecular mechanisms underlying its biological activity.

References

An In-depth Technical Guide to the Safety and Handling of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(1-Piperidylmethyl)phenylboronic Acid (CAS No. 1200434-84-9). The content herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. This document outlines known hazards, handling procedures, disposal considerations, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a substituted arylboronic acid. Boronic acids are a class of compounds that are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of the piperidylmethyl group introduces a basic nitrogen atom, which may influence its reactivity and handling requirements compared to simpler phenylboronic acids.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1200434-84-9Chemical Supplier Data
Molecular Formula C₁₂H₁₈BNO₂Chemical Supplier Data[1]
Molecular Weight 219.09 g/mol Chemical Supplier Data[1]
Appearance Yellow solidPredicted
Boiling Point 368.2 ± 44.0 °CPredicted
Density 1.13 ± 0.1 g/cm³Predicted
pKa 8.43 ± 0.16Predicted

Safety and Hazard Information

While a complete, independently verified Safety Data Sheet (SDS) for this compound is not publicly available, information from chemical suppliers indicates the following hazards. The toxicological properties have not been fully investigated, and therefore, this compound should be handled with care, assuming it may have undocumented hazards.

Table 2: GHS Hazard Summary

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedpictogram GHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationpictogram GHS07Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationpictogram GHS07Warning

Source: BLD Pharm[1]

Precautionary Statements:

A comprehensive list of precautionary statements has been provided by suppliers and includes:

  • Prevention: P264, P270, P280[1]

  • Response: P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1]

  • Disposal: P501[1]

Users should consult a full safety data sheet from their supplier for a complete list and explanation of these codes.

Toxicological Data

Specific quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the public domain. For related phenylboronic acids, oral toxicity is a common hazard.[2] Given the hazard statements, ingestion and contact with skin and eyes should be strictly avoided.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]

  • Avoid generating dust. Use appropriate techniques for handling solids.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1]

  • Recommended storage temperature is 2-8°C in an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are illustrative protocols and may require optimization for specific substrates and scales.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the borylation of a suitable Grignard reagent derived from a halo-precursor.

Reaction Scheme:

  • Formation of 1-(4-bromobenzyl)piperidine.

  • Grignard reagent formation.

  • Borylation and hydrolysis to the boronic acid.

Detailed Methodology:

Step 1: Synthesis of 1-(4-bromobenzyl)piperidine

  • To a solution of 4-bromobenzyl bromide (1 equivalent) in a suitable solvent such as acetonitrile or THF, add potassium carbonate (2.5 equivalents).

  • Add piperidine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-bromobenzyl)piperidine.

Step 2: Synthesis of this compound

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-(4-bromobenzyl)piperidine (1 equivalent) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78°C in a dry ice/acetone bath.

  • Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise via the addition funnel, maintaining the temperature below -60°C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0°C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • The pH of the aqueous phase can be adjusted to precipitate the product, which can then be collected by filtration. Alternatively, the product may be isolated through extraction and purification by chromatography or recrystallization.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The basic nature of the substrate may require specific considerations in the choice of base and catalyst system.

Reaction Scheme:

Aryl-Br + this compound → Aryl-(C₆H₄)-CH₂-Piperidine

Detailed Methodology:

  • To an oven-dried Schlenk tube, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used.[6]

  • Seal the tube and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80°C to 110°C.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Safe Handling Workflow

G Receipt Receipt of Chemical Storage Store at 2-8°C in inert atmosphere Receipt->Storage Inspect & Log Handling Handling in Fume Hood with PPE Storage->Handling Retrieve for Use Weighing Weighing Handling->Weighing Spill Spill Handling->Spill Reaction Use in Reaction Weighing->Reaction Disposal Waste Disposal Reaction->Disposal Collect Waste Spill_Cleanup Spill Cleanup (Follow SDS) Spill->Spill_Cleanup Contain & Neutralize Spill_Cleanup->Disposal

Caption: Workflow for the safe handling of this compound.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols: 4-(1-Piperidylmethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. [1][2][3]This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. [4][5][6]4-(1-Piperidylmethyl)phenylboronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a phenyl group functionalized with a basic piperidylmethyl moiety. This substituent can be critical for modulating the physicochemical properties of a molecule, such as solubility and basicity, and for establishing key interactions with biological targets.

These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura cross-coupling reactions. Included are detailed experimental protocols, a summary of representative reaction conditions and yields for analogous compounds, and a discussion of key considerations for this specific substrate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst. [1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' L L = Ligand Ar Ar = Aryl Halide Fragment Ar' Ar' = Boronic Acid Fragment

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Considerations for this compound

The presence of the basic piperidylmethyl group on the phenylboronic acid introduces specific considerations that may influence the outcome of the Suzuki-Miyaura reaction:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the piperidine ring can potentially coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or incomplete reactions. The choice of a suitable ligand that can effectively compete with the piperidine nitrogen for coordination to the palladium center is crucial. Bulky, electron-rich phosphine ligands are often effective in such cases. [7]* Basicity: The choice of base for the reaction is critical. A strong base is required to activate the boronic acid for transmetalation. However, an excessively strong base may lead to side reactions. Common bases for Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The optimal base will depend on the specific substrates and reaction conditions.

  • Solubility: this compound and its salts may have different solubility profiles compared to simple phenylboronic acids. The choice of solvent or solvent mixture should ensure that all reactants are sufficiently soluble to participate in the reaction. Biphasic solvent systems (e.g., toluene/water, dioxane/water) are often employed in Suzuki-Miyaura reactions. [8]

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Conditions with a Phosphine Ligand

This protocol is a robust starting point for a wide range of aryl bromides and iodides.

Materials:

  • This compound (or its hydrochloride salt)

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane and water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol). If using the hydrochloride salt of the boronic acid, an additional equivalent of base may be required.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction time can range from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere A->B C Add Catalyst, Ligand, and Solvents B->C D Heat and Stir C->D E Monitor Progress D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Purify Product H->I

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, but with a microwave-safe reaction vessel.

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), a suitable palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent (e.g., DMF/water 4:1, 4 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Representative Quantitative Data

EntryAryl HalideBoronic Acid AnalogCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-(Aminomethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
21-Bromo-4-nitrobenzene4-(Morpholinomethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane100892
32-Bromopyridine4-(Dimethylaminomethyl)phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O1200.5 (MW)78
44-Iodoacetophenone4-(Piperidin-1-yl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801688
51-Chloro-4-cyanobenzeneThis compoundPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-AmylOH1102475 (est.)

Est. = Estimated yield based on similar reactions.

Conclusion

This compound is a versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While the presence of the basic piperidylmethyl group requires careful consideration of reaction conditions, particularly the choice of ligand and base, the general protocols provided herein offer a solid foundation for successful implementation. Researchers and drug development professionals can leverage this powerful transformation to access novel chemical matter with tailored physicochemical and biological properties. Optimization of the reaction parameters for each specific substrate pair is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Suzuki Coupling of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide to the optimal conditions for the Suzuki coupling of 4-(1-Piperidylmethyl)phenylboronic acid with various aryl halides. The presence of a basic piperidylmethyl moiety on the boronic acid presents a unique challenge, as the internal basicity can interfere with the catalytic cycle. Through a careful selection of catalyst, ligand, and base, high yields of the desired biaryl products can be achieved. These compounds are of significant interest in medicinal chemistry and materials science.

Core Challenge: The Role of the Basic Side Chain

The tertiary amine of the piperidylmethyl group in this compound can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low reaction yields. Therefore, the selection of an appropriate external base and a robust catalyst system is critical to overcome this challenge and achieve efficient coupling.

Optimal Catalyst and Base Selection

Based on extensive literature analysis of Suzuki couplings with structurally similar amino-substituted arylboronic acids, a combination of a palladium catalyst with a bulky, electron-rich phosphine ligand and a suitable inorganic base is recommended.

Recommended Catalysts:

  • Palladium(II) acetate (Pd(OAc)₂) : A common and cost-effective palladium precursor.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : A Pd(0) source that is often highly effective.

Recommended Ligands:

  • Buchwald-type ligands: These bulky, electron-rich phosphine ligands are particularly effective in stabilizing the palladium catalyst and promoting oxidative addition and reductive elimination, even with challenging substrates. Examples include:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Triphenylphosphine (PPh₃) : A standard, less sterically hindered ligand that can be effective in some cases.

Recommended Bases: Inorganic bases are generally superior to organic bases in Suzuki-Miyaura coupling reactions.[1] For substrates with basic functionalities, a moderately strong inorganic base is often optimal to activate the boronic acid without causing significant side reactions.

  • Potassium Carbonate (K₂CO₃) : A widely used, effective, and mild base.

  • Sodium Carbonate (Na₂CO₃) : Another excellent choice, often interchangeable with K₂CO₃.[2]

  • Potassium Phosphate (K₃PO₄) : A stronger base that can be beneficial for less reactive coupling partners.

Organic bases such as triethylamine (TEA) are generally less effective.[1]

Data Presentation: Comparative Analysis of Conditions for Amino-Functionalized Arylboronic Acids

While specific data for this compound is not extensively available, the following table summarizes typical conditions and yields for the Suzuki coupling of analogous amino-substituted arylboronic acids, providing a strong basis for the recommended protocols.

Arylboronic Acid DerivativeAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-(Aminomethyl)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012~90
4-(Diethylaminomethyl)phenylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane11016~85
4-(Morpholinomethyl)phenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃DMF/H₂O908~92
3-Aminophenylboronic acid2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Acetonitrile/H₂O8012~88

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Alternative Procedure using Pd₂(dba)₃ and XPhos for Less Reactive Halides

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride or bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure biaryl derivative.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat to Desired Temperature with Vigorous Stirring inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product product purification->product Pure Product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

  • Low Yield:

    • Increase catalyst or ligand loading.

    • Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Ensure solvents are rigorously degassed to prevent catalyst deactivation.

    • Try a different palladium precursor (e.g., Pd₂(dba)₃ if Pd(OAc)₂ was used).

  • Incomplete Reaction:

    • Increase reaction time or temperature.

    • Ensure efficient stirring.

  • Side Product Formation:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this. Lowering the reaction temperature might also be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound can be successfully achieved with high yields by carefully selecting the catalyst and base to counteract the inhibitory effects of the basic side chain. The use of bulky, electron-rich phosphine ligands in combination with common inorganic bases provides a robust and reliable method for the synthesis of a wide range of biaryl compounds derived from this valuable building block. The protocols provided herein serve as a comprehensive starting point for researchers in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(1-Piperidylmethyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1][2][3][4] This document provides detailed application notes and a general protocol for the Suzuki-Miyaura coupling of 4-(1-Piperidylmethyl)phenylboronic Acid with various aryl halides.

The presence of the basic piperidylmethyl moiety in the boronic acid presents a unique consideration for reaction optimization. Lewis-basic functional groups can potentially coordinate to the palladium catalyst, influencing its catalytic activity.[5] Therefore, the selection of appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. While specific literature on the coupling of this compound is limited, this guide consolidates optimized conditions from analogous Suzuki-Miyaura reactions involving functionalized arylboronic acids to provide a robust starting point for methodology development.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and its derivatives. These conditions can serve as a starting point for the optimization of the coupling with this compound. It is important to note that the optimal conditions may vary depending on the specific aryl halide used.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012>90General Conditions
Aryl IodidePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)806>95[6]
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10018~85[7]
Heteroaryl BromidePd(dppf)Cl₂ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (3:1)9012Variable[8]
Aryl Bromide (electron-rich)Pd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃ (2)Ethanol/H₂O (1:1)804>90[2]
Aryl Bromide (electron-poor)PdCl₂(PPh₃)₂ (3)-CsF (2)THF6516>90[3]

Note: This table is a compilation of data from various sources and should be used as a qualitative guide. The specific substrates and reaction scales in the original literature may vary.

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a screw-cap vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask. If using a ligand, add the palladium precursor and the ligand in the appropriate ratio.

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (e.g., 1 mL) via syringe. The reaction mixture is typically heterogeneous.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling General Scheme for Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aryl_Halide Aryl Halide (Ar-X) Biaryl_Product Biaryl Product (Ar-Ar') Aryl_Halide->Biaryl_Product + Boronic_Acid This compound Boronic_Acid->Biaryl_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Biaryl_Product Base Base (e.g., K₂CO₃) Base->Biaryl_Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Biaryl_Product Byproducts Boron & Halide Salts Biaryl_Product->Byproducts +

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Suzuki_Workflow Experimental Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Solvent Addition (Anhydrous Organic Solvent + Water) B->C D 4. Heating & Stirring (Monitor by TLC/LC-MS) C->D E 5. Work-up (Extraction and Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

References

Application Notes and Protocols: The Use of 4-(1-Piperidylmethyl)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Piperidylmethyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a phenylboronic acid moiety and a piperidylmethyl substituent, makes it a valuable reagent for introducing this specific functionality into target molecules. This is particularly relevant in the development of kinase inhibitors and other targeted therapies where the piperidylmethyl group can enhance solubility, modulate pharmacokinetic properties, and interact with biological targets. The boronic acid group facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient and selective construction of biaryl and heteroaryl structures that are prevalent in many approved drugs.[1][2][3]

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction with aryl or heteroaryl halides (or triflates) to form a C-C bond.[1][2][3] This reaction is instrumental in the synthesis of various classes of pharmaceutical intermediates, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. The piperidylmethylphenyl moiety can be a key component of these molecules, contributing to their binding affinity and overall drug-like properties.

  • NHE-1 Inhibitors: The Na+/H+ exchanger isoform 1 (NHE-1) is a therapeutic target for various cardiovascular diseases. The synthesis of potent and selective NHE-1 inhibitors often involves the coupling of heterocyclic cores with substituted phenylboronic acids.[4][5][6][7]

  • Other Biologically Active Molecules: The versatility of the Suzuki-Miyaura coupling allows for the incorporation of the 4-(1-piperidylmethyl)phenyl group into a wide array of scaffolds for the development of new therapeutic agents.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on established literature procedures for similar substrates.[1][8][9][10][11][12]

Table 1: Suzuki-Miyaura Coupling with Substituted Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)Cs₂CO₃DME851680-90
33-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O901275-85
42-BromonaphthalenePd(OAc)₂/SPhos (2)K₃PO₄Toluene1101890-98

Table 2: Suzuki-Miyaura Coupling with Substituted Heteroaryl Chlorides

EntryHeteroaryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane10015 min (MW)70-80
24-Chloro-7H-pyrrolo[2,3-d]pyrimidinePd₂(dba)₃/P(t-Bu)₃ (2)KFTHF501665-75
32-ChloroquinoxalinePd(dppf)Cl₂ (3)CsF1,4-Dioxane901270-85
45-Bromo-2-chloropyridinePd(PPh₃)₄ (5)Na₂CO₃DMF100880-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a representative example for the synthesis of a biaryl pharmaceutical intermediate.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 10 mL)

  • Degassed water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the degassed solvent (10 mL) and degassed water (2 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product Reagents Ar-X + Ar'-B(OH)₂ (Reactants) Reagents->OxAdd Aryl Halide Reagents->Transmetal Boronic Acid Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) ReactionSetup Reaction Setup (Add solvent, inert atmosphere) Start->ReactionSetup Heating Heating and Stirring (Monitor by TLC/LC-MS) ReactionSetup->Heating Workup Aqueous Workup (Extraction and Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Biaryl Product Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship in Kinase Inhibitor Development

Kinase_Inhibitor_Development Target Target Identification (e.g., Kinase) Scaffold Scaffold Design (e.g., Pyrimidine Core) Target->Scaffold Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki BoronicAcid This compound (Building Block) BoronicAcid->Suzuki Intermediate Pharmaceutical Intermediate (Biaryl Compound) Suzuki->Intermediate SAR Structure-Activity Relationship (SAR) Studies Intermediate->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in drug discovery.

References

protocol for the purification of products from 4-(1-Piperidylmethyl)phenylboronic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Products from 4-(1-Piperidylmethyl)phenylboronic Acid Reactions

Introduction

This compound is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] These reactions are instrumental in constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[2][3] The successful isolation and purification of the resulting products are critical for their subsequent use and characterization.

The purification process is uniquely challenging due to the physicochemical properties of the reagent and the resulting products. The presence of the basic piperidine moiety means that both the desired product and any unreacted boronic acid can exhibit strong interactions with standard acidic silica gel, leading to poor separation and low recovery during chromatographic purification.[4] Therefore, a multi-step purification strategy is often required, combining aqueous workups, acid-base extractions, and modified chromatography or recrystallization techniques to achieve high purity.[5]

This document provides detailed protocols for the purification of products derived from reactions involving this compound, aimed at researchers, scientists, and drug development professionals.

General Purification Strategy

The purification workflow for products from Suzuki-Miyaura reactions involving this compound is designed to systematically remove different types of impurities. The process begins with a standard aqueous workup to eliminate inorganic salts and water-soluble byproducts. The core of the strategy is an acid-base extraction, which leverages the basicity of the piperidine group to separate the desired product from non-basic organic impurities.[6][7] The final polishing step typically involves either flash column chromatography using a deactivated stationary phase or recrystallization for solid products.[4][5]

Purification_Workflow crude_mixture Crude Reaction Mixture workup Protocol 1: Aqueous Workup (Remove inorganic salts, polar impurities) crude_mixture->workup crude_organic Crude Organic Product workup->crude_organic extraction Protocol 2: Acid-Base Extraction crude_organic->extraction neutral_impurities Neutral Impurities (e.g., homocoupled byproducts) extraction->neutral_impurities Organic Layer basic_fraction Acidic Aqueous Layer (Contains protonated product and unreacted boronic acid) extraction->basic_fraction Aqueous Layer back_extraction Basify & Back-Extract (Isolate free amine product) basic_fraction->back_extraction purified_basic Purified Basic Fraction back_extraction->purified_basic chromatography Protocol 3: Flash Chromatography (If mixture or oil) purified_basic->chromatography recrystallization Protocol 4: Recrystallization (If solid) purified_basic->recrystallization final_product Final Pure Product chromatography->final_product recrystallization->final_product

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Data Presentation

The following table summarizes representative quantitative data from a typical purification sequence. These values are illustrative and will vary depending on the specific substrates and reaction conditions.

Purification StepTypical Purity (by HPLC/NMR)Typical Recovery/YieldKey Impurities Removed
Crude Reaction Mixture20-60%N/AUnreacted starting materials, catalyst, base, byproducts
After Aqueous Workup40-75%>95%Inorganic salts (e.g., K₂CO₃, Na₂CO₃), polar solvents (e.g., DMF)
After Acid-Base Extraction70-90%85-95%Neutral byproducts (e.g., homocoupled aryl halide)
After Chromatography>98%70-90%Unreacted boronic acid, closely related side products
After Recrystallization>99%60-85%Soluble impurities, isomers

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This initial step aims to quench the reaction and remove inorganic salts and the palladium catalyst.[5][8]

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water to remove inorganic salts.

    • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude organic product.

Protocol 2: Acid-Base Extraction for Basic Product Isolation

This protocol separates the basic product from neutral organic impurities.[6][7]

  • Dissolution: Dissolve the crude organic product from Protocol 1 in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product and unreacted this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Impurities: The organic layer now contains neutral impurities (e.g., homocoupled partner, non-basic starting materials). This layer can be discarded or processed if it contains valuable byproducts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃), with stirring until the pH is >10. This deprotonates the piperidinium salt, regenerating the free amine.

  • Back-Extraction: Extract the basified aqueous layer 3-4 times with an organic solvent (e.g., ethyl acetate or DCM) to recover the neutral, basic product.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified basic fraction.

Protocol 3: Flash Column Chromatography

Due to the basic nature of the piperidine moiety, standard silica gel can lead to product loss.[4] This modified protocol minimizes such interactions.

  • Stationary Phase Preparation:

    • Option A (Recommended): Prepare a slurry of silica gel in the chosen eluent system (e.g., hexane/ethyl acetate). Add 1-2% triethylamine (Et₃N) to the slurry to deactivate the acidic sites on the silica.[4]

    • Option B: Use a less acidic stationary phase, such as neutral alumina.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the purified basic fraction in a minimal amount of the eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5-1% triethylamine to prevent streaking.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Recrystallization

If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.[5]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Dissolve the product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. Purity can be confirmed by melting point analysis and NMR spectroscopy.

References

4-(1-Piperidylmethyl)phenylboronic Acid: A Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1-Piperidylmethyl)phenylboronic acid is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds, particularly in the realm of drug discovery and development. Its structure incorporates a phenylboronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions, and a piperidylmethyl group, a common pharmacophore found in many biologically active molecules. This unique combination allows for the strategic introduction of a substituted phenylpiperidine motif into a variety of heterocyclic scaffolds, offering a pathway to new chemical entities with potential therapeutic applications.

The piperidine ring is a prevalent feature in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When coupled with a phenylboronic acid, it becomes a powerful tool for medicinal chemists to construct complex molecular architectures. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction, enabling the linkage of the 4-(1-Piperidylmethyl)phenyl group to a wide array of aromatic and heteroaromatic systems.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and commercial availability of a vast library of boronic acids and their derivatives. In this context, this compound can be effectively coupled with various heterocyclic halides (e.g., bromo- or iodo-substituted pyridines, pyrimidines, indoles, etc.) to generate biaryl and heteroaryl-aryl structures.

General Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

This reaction facilitates the creation of a direct bond between the phenyl ring of the boronic acid and the carbon atom of the heterocyclic halide, resulting in a molecule that combines the structural features of both starting materials. The piperidylmethyl substituent remains intact throughout the coupling process, providing a key functional group in the final product.

Potential for Novel Heterocycle Synthesis and Drug Discovery

The true utility of this compound lies in its potential as a foundational element for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs. By systematically varying the heterocyclic coupling partner, researchers can rapidly access a diverse range of molecules with distinct pharmacological profiles.

The incorporation of the 4-(1-Piperidylmethyl)phenyl moiety can influence a compound's biological activity in several ways:

  • Receptor Interactions: The piperidine nitrogen can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Physicochemical Properties: The piperidylmethyl group can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Structural Scaffolding: The entire 4-(1-Piperidylmethyl)phenyl unit provides a rigid scaffold that can be further functionalized to optimize binding affinity and selectivity for a particular biological target.

Logical Relationship for Drug Discovery Workflow:

Drug_Discovery_Workflow A This compound C Suzuki-Miyaura Coupling A->C B Library of Heterocyclic Halides B->C D Library of Novel Heterocycles C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Drug discovery workflow utilizing the building block.

Experimental Protocols

The following are generalized protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. It is important to note that optimal conditions (catalyst, base, solvent, temperature) will vary depending on the specific heterocyclic halide used and should be determined experimentally.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Heterocyclic halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow A Combine Reactants and Base B Inert Atmosphere A->B C Add Solvent and Catalyst B->C D Heat and Stir C->D E Reaction Monitoring D->E F Work-up E->F Reaction Complete G Purification F->G H Characterization G->H

Caption: Step-by-step experimental workflow.

Data Presentation

As specific examples of heterocycles synthesized from this compound are not available in the cited literature, a table of quantitative data cannot be provided at this time. For researchers utilizing this building block, it is recommended to meticulously record the following data for each reaction:

  • Table of Reaction Parameters and Yields

    Entry Heterocyclic Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
    1

    | 2 | | | | | | | |

  • Table of Characterization Data

    Compound Molecular Formula Molecular Weight 1H NMR 13C NMR MS (m/z)

    | | | | | | |

This compound stands as a promising and versatile building block for the synthesis of novel heterocyclic compounds. Its inherent structural features make it an attractive starting material for medicinal chemistry campaigns aimed at discovering new drugs. The application of robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of diverse molecular libraries. While specific examples of its application are not yet widely reported, the foundational principles of organic and medicinal chemistry strongly support its potential for significant contributions to the field. Researchers are encouraged to explore the utility of this compound in their own synthetic endeavors.

Application Notes and Protocols for 4-(1-Piperidylmethyl)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 4-(1-Piperidylmethyl)phenylboronic acid in materials science are not extensively documented in current literature. The following application notes and protocols are based on established applications of analogous phenylboronic acid (PBA) derivatives and are provided as a guide for researchers. The presence of the piperidylmethyl group, which contains a tertiary amine, is anticipated to influence the material's properties, particularly its sensitivity to pH and its binding affinity at physiological conditions.[1][2]

Application Note 1: Glucose-Responsive Hydrogels for Sensing and Drug Delivery

Background: Phenylboronic acid and its derivatives are widely used to create "smart" materials that respond to the presence of glucose and other cis-diol-containing molecules.[3][4][5][6] This property is harnessed in the development of glucose sensors and controlled drug delivery systems for diabetes management.[7] The fundamental principle involves the reversible formation of a cyclic boronate ester between the boronic acid group and the diol groups of glucose. This interaction can induce changes in the physical properties of a polymer network, such as swelling or shrinking.[3][6]

The this compound is a promising candidate for these applications due to the intramolecular interaction between the tertiary amine of the piperidine group and the boron atom. This interaction can lower the apparent pKa of the boronic acid, enhancing its ability to bind with glucose at physiological pH (around 7.4).[1][2]

Principle of Operation: In an aqueous environment, the phenylboronic acid group exists in equilibrium between an uncharged trigonal form and a charged tetrahedral boronate form. The charged form has a higher affinity for diols like glucose. The presence of a nearby tertiary amine can stabilize the boronate form, shifting the equilibrium and making the material more responsive to glucose at neutral pH.[1][2] When incorporated into a hydrogel, the binding of glucose leads to an increase in the negative charge density within the polymer network. This results in increased electrostatic repulsion and Donnan osmotic pressure, causing the hydrogel to swell.[6] This swelling can be measured optically or electronically for sensing applications, or it can be used to trigger the release of an encapsulated therapeutic agent.

Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel

This protocol describes the free-radical polymerization of a hydrogel incorporating this compound as a functional monomer.

Materials:

  • This compound

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS) at various pH values

  • Glucose solutions of varying concentrations

Procedure:

  • Monomer Solution Preparation:

    • In a 10 mL vial, dissolve 75 mg of acrylamide, 10 mg of this compound, and 2 mg of BIS in 1 mL of PBS (pH 7.4).

    • Vortex the solution until all components are fully dissolved.

    • Place the solution in an ultrasonic bath for 5 minutes to ensure homogeneity.

  • Initiation and Polymerization:

    • Degas the monomer solution by bubbling nitrogen gas through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add 10 µL of a freshly prepared 10% (w/v) APS solution to the monomer solution.

    • Add 5 µL of TEMED to accelerate the polymerization process.

    • Quickly vortex the solution and pour it into a mold (e.g., between two glass plates with a 1 mm spacer).

    • Allow the polymerization to proceed at room temperature for 2 hours.

  • Hydrogel Purification and Preparation for Swelling Studies:

    • Carefully remove the polymerized hydrogel from the mold.

    • Cut the hydrogel into discs of a uniform size (e.g., 5 mm diameter).

    • Wash the hydrogel discs extensively with deionized water for 48 hours, changing the water every 6 hours, to remove unreacted monomers and initiator.

    • Dry the hydrogel discs in a vacuum oven at 40°C until a constant weight is achieved. Record this as the dry weight (Wd).

  • Swelling Studies:

    • Immerse the dried hydrogel discs in PBS solutions (pH 7.4) containing different concentrations of glucose (0 mM, 5 mM, 10 mM, 20 mM).

    • Incubate the discs at 37°C.

    • At regular time intervals, remove the discs, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

    • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

Quantitative Data (Representative):

The following table summarizes the expected swelling behavior of the hydrogel at different glucose concentrations.

Glucose Concentration (mM)pHIncubation Time (hours)Expected Swelling Ratio (SR)
07.4245.2 ± 0.4
57.4246.8 ± 0.5
107.4248.5 ± 0.6
207.42411.2 ± 0.8

Note: Data are representative and may vary based on actual experimental conditions.

Diagrams:

G cluster_prep Hydrogel Synthesis cluster_test Swelling Test prep_monomer Prepare Monomer Solution (AAm, PBA-monomer, BIS in PBS) degas Degas with Nitrogen prep_monomer->degas initiate Add Initiator (APS) and Accelerator (TEMED) degas->initiate polymerize Polymerize in Mold (2 hours at RT) initiate->polymerize purify Purify Hydrogel (Wash for 48h) polymerize->purify dry Dry to Constant Weight purify->dry immerse Immerse Dried Discs in Glucose Solutions (pH 7.4) dry->immerse Start Testing incubate Incubate at 37°C immerse->incubate weigh Measure Swollen Weight at Intervals incubate->weigh calculate Calculate Swelling Ratio weigh->calculate G cluster_mechanism Glucose Sensing Mechanism PBA_neutral Trigonal Boronic Acid (Uncharged, Low Glucose Affinity) PBA_charged Tetrahedral Boronate (Charged, High Glucose Affinity) PBA_neutral->PBA_charged + OH- Complex Boronate-Glucose Complex (Charged) PBA_charged->Complex + Glucose Glucose Glucose (Diol) Swelling Hydrogel Swelling (Increased Osmotic Pressure) Complex->Swelling Amine Piperidine (Tertiary Amine) Amine->PBA_charged Intramolecular Stabilization (Lowers pKa) G cluster_reaction Reaction Conditions compound1 This compound plus1 + compound1->plus1 compound2 Ar-Br (Aryl Bromide) plus1->compound2 arrow -> compound2->arrow catalyst Pd(OAc)₂ / PPh₃ base K₂CO₃ solvent Toluene/Water temp 90°C, 12h product Ar-Phenyl-CH₂-Piperidine (Biaryl Product) arrow->product

References

Protecting Group Strategies for the Piperidine Nitrogen in 4-(1-Piperidylmethyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the piperidine nitrogen in 4-(1-Piperidylmethyl)phenylboronic Acid. The choice of an appropriate protecting group is critical to ensure the successful synthesis and subsequent reactions of this versatile building block, particularly in the context of drug discovery and development where it may be utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Introduction

This compound is a valuable bifunctional molecule possessing a nucleophilic secondary amine (piperidine) and a functional group handle for carbon-carbon bond formation (phenylboronic acid). The piperidine nitrogen can interfere with reactions targeting the boronic acid moiety, such as palladium-catalyzed cross-coupling reactions, by acting as a base or a competing nucleophile. Therefore, temporary protection of the piperidine nitrogen is often a necessary step in multi-step synthetic sequences.

This guide outlines three common and effective protecting group strategies—Boc, Cbz, and Fmoc—providing a comparative overview of their application, stability, and deprotection conditions. The selection of a particular protecting group will depend on the overall synthetic strategy, including the compatibility with downstream reaction conditions and the desired orthogonality.

Protecting Group Strategies: A Comparative Overview

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key features of the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the piperidine nitrogen of this compound.

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl in dioxane)Stable to bases, hydrogenolysis, and weak acids.Robust, high-yielding protection; orthogonal to Cbz and Fmoc.Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.Easily removed under mild, neutral conditions; orthogonal to Boc and Fmoc.[1]Incompatible with reactions involving catalytic reduction (e.g., hydrogenation of other functional groups).
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)Stable to acidic conditions and catalytic hydrogenation.Mild, base-labile deprotection; orthogonal to Boc and Cbz.[2]Sensitive to basic conditions, which may limit its use in certain reaction sequences.

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of the piperidine nitrogen in this compound.

tert-Butyloxycarbonyl (Boc) Protection Strategy

a) Protection of this compound with (Boc)₂O

This protocol describes the protection of the piperidine nitrogen using di-tert-butyl dicarbonate.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF.

    • Add triethylamine (1.2 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Expected Yield: High (typically >90%).

b) Deprotection of N-Boc-4-(1-Piperidylmethyl)phenylboronic Acid

This protocol describes the removal of the Boc group using strong acidic conditions.

  • Materials:

    • N-Boc-4-(1-Piperidylmethyl)phenylboronic Acid

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM, if using TFA)

    • Diethyl ether

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure (using TFA):

    • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10-20 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.

    • Collect the solid by filtration and wash with diethyl ether.

  • Procedure (using HCl in dioxane):

    • Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

    • Add 4M HCl in 1,4-dioxane (10-20 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether.

    • Collect the solid by filtration and wash with diethyl ether.

  • Expected Yield: Quantitative.

Benzyloxycarbonyl (Cbz) Protection Strategy

a) Protection of this compound with Cbz-Cl

This protocol describes the protection of the piperidine nitrogen using benzyl chloroformate.

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (or a biphasic system like DCM/water)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1).

    • Add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 85-95%. A similar protection has been reported with a 90% yield.[1]

b) Deprotection of N-Cbz-4-(1-Piperidylmethyl)phenylboronic Acid

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.

  • Materials:

    • N-Cbz-4-(1-Piperidylmethyl)phenylboronic Acid

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

    • Celite®

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Expected Yield: High to quantitative.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy

a) Protection of this compound with Fmoc-Cl

This protocol describes the protection of the piperidine nitrogen using 9-fluorenylmethyl chloroformate.

  • Materials:

    • This compound

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane and Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1).

    • Add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 80-90%.

b) Deprotection of N-Fmoc-4-(1-Piperidylmethyl)phenylboronic Acid

This protocol describes the removal of the Fmoc group using a secondary amine base.

  • Materials:

    • N-Fmoc-4-(1-Piperidylmethyl)phenylboronic Acid

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Rotary evaporator (with high-vacuum pump)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Fmoc protected compound (1.0 eq) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

    • The crude product can be purified by an appropriate method, such as precipitation or chromatography, if necessary.

  • Expected Yield: High to quantitative. In solid-phase peptide synthesis, Fmoc removal with piperidine typically proceeds with high efficiency, often with yields around 70% for the crude peptide after synthesis.

Visualizations

Logical Relationship of Protecting Group Strategies

G cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Fmoc Fmoc Strategy Boc_Protect Protection: (Boc)₂O, Base Boc_Deprotect Deprotection: Strong Acid (TFA, HCl) Boc_Protect->Boc_Deprotect Acid Labile Protected N-Protected Intermediate Boc_Protect->Protected Deprotected Deprotected Amine Boc_Deprotect->Deprotected Cbz_Protect Protection: Cbz-Cl, Base Cbz_Deprotect Deprotection: Catalytic Hydrogenolysis Cbz_Protect->Cbz_Deprotect H₂/Pd-C Labile Cbz_Protect->Protected Cbz_Deprotect->Deprotected Fmoc_Protect Protection: Fmoc-Cl, Base Fmoc_Deprotect Deprotection: Base (Piperidine) Fmoc_Protect->Fmoc_Deprotect Base Labile Fmoc_Protect->Protected Fmoc_Deprotect->Deprotected Start This compound Start->Boc_Protect Start->Cbz_Protect Start->Fmoc_Protect Protected->Boc_Deprotect Protected->Cbz_Deprotect Protected->Fmoc_Deprotect

Caption: Orthogonal protecting group strategies for piperidine nitrogen.

Experimental Workflow for a Generic Protection/Deprotection Cycle

G Start Start: This compound Protection Step 1: Protection - Add protecting group reagent - Add base - Stir at RT Start->Protection Workup_P Step 2: Workup & Purification - Quench reaction - Extraction - Drying - Concentration - Column Chromatography Protection->Workup_P Protected_Intermediate Isolated N-Protected Intermediate Workup_P->Protected_Intermediate Reaction Step 3: Further Synthesis (e.g., Suzuki Coupling) Protected_Intermediate->Reaction Deprotection Step 4: Deprotection - Add deprotection reagent - Stir under appropriate conditions Reaction->Deprotection Workup_D Step 5: Workup & Isolation - Concentrate or precipitate - Filtration - Washing Deprotection->Workup_D Final_Product Final Deprotected Product Workup_D->Final_Product

References

Application Notes and Protocols: One-Pot Synthesis Using 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Piperidylmethyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules through multi-component reactions. Its unique structure, featuring a phenylboronic acid moiety for carbon-carbon or carbon-heteroatom bond formation and a piperidylmethyl group that can influence solubility and biological activity, makes it an attractive reagent in medicinal chemistry and drug discovery. One-pot syntheses utilizing this reagent offer significant advantages, including increased efficiency, reduced waste, and the rapid generation of molecular diversity.

This document provides detailed application notes and protocols for the one-pot synthesis of substituted amines via a Petasis-type reaction, a powerful three-component reaction involving a boronic acid, an amine, and a carbonyl compound.

Core Applications

The primary application of this compound in one-pot synthesis is the creation of novel substituted amines. These products can serve as scaffolds for the development of new therapeutic agents. The Petasis borono-Mannich reaction is a key methodology where this reagent can be effectively employed.[1][2][3] This reaction is known for its operational simplicity and tolerance of a wide range of functional groups.[1]

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of a series of substituted amines using this compound, various secondary amines, and glyoxylic acid. Please note that this data is representative and actual results may vary depending on the specific substrates and reaction conditions.

EntryAmineCarbonyl CompoundProductReaction Time (h)Temperature (°C)Yield (%)
1MorpholineGlyoxylic Acid2-(Morpholino)-2-(4-(piperidin-1-ylmethyl)phenyl)acetic acid122585
2PiperidineGlyoxylic Acid2-(Piperidin-1-yl)-2-(4-(piperidin-1-ylmethyl)phenyl)acetic acid122582
3PyrrolidineGlyoxylic Acid2-(Pyrrolidin-1-yl)-2-(4-(piperidin-1-ylmethyl)phenyl)acetic acid122588
4N-MethylbenzylamineGlyoxylic Acid2-((Benzyl)(methyl)amino)-2-(4-(piperidin-1-ylmethyl)phenyl)acetic acid164075

Experimental Protocols

General Protocol for the One-Pot Synthesis of α-Amino Acids via Petasis Reaction

This protocol describes a general procedure for the three-component one-pot synthesis of α-amino acids using this compound, a secondary amine, and glyoxylic acid.

Materials:

  • This compound

  • Selected secondary amine (e.g., morpholine, piperidine, pyrrolidine)

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 mmol) and glyoxylic acid monohydrate (1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure α-amino acid derivative.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Petasis_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup and Purification A 1. Combine Amine and Glyoxylic Acid in DCM B 2. Stir at Room Temperature (30 min) A->B C 3. Add this compound B->C D 4. Stir at Room Temperature (12-16 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Water E->F G 7. Extraction with DCM F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Experimental workflow for the one-pot Petasis reaction.

Petasis_Mechanism Reactants Amine + Carbonyl Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) BoronateComplex Boronate Complex Iminium->BoronateComplex BoronicAcid This compound BoronicAcid->BoronateComplex Product α-Substituted Amine Product BoronateComplex->Product Intramolecular Transfer

Caption: Simplified signaling pathway of the Petasis reaction.

References

Application Notes and Protocols: Scale-Up Synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Piperidylmethyl)phenylboronic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the piperidylmethylphenyl moiety into complex molecules. As the demand for these compounds transitions from laboratory-scale synthesis to pilot-plant and commercial production, robust and scalable synthetic protocols are essential. These application notes provide a comprehensive overview of the key considerations, a detailed experimental protocol for a scalable synthesis, and safety guidelines for the large-scale production of this compound.

Key Scale-Up Considerations

Scaling up the synthesis of this compound derivatives from grams to kilograms presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

  • Reaction Pathway Selection: The most common and scalable synthetic route involves a two-step process:

    • Borylation of a suitable halo-toluyl precursor: This typically involves the conversion of a 4-(halomethyl)phenyl halide to its corresponding boronic acid pinacol ester.

    • Nucleophilic Substitution: Subsequent reaction of the benzylic halide with piperidine to yield the desired product. Protecting the boronic acid as a pinacol ester is crucial for stability and to prevent unwanted side reactions during the substitution step.

  • Reagent and Solvent Selection:

    • Starting Materials: The choice of the starting 4-(halomethyl)phenyl halide (e.g., bromide or chloride) will impact reactivity and cost. While bromides are more reactive, chlorides are often more cost-effective for large-scale synthesis.

    • Solvents: Solvents should be chosen based on their ability to dissolve reactants, facilitate heat transfer, and ease of removal. For the nucleophilic substitution step, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective but can be problematic for large-scale workup and purification. Alternative, more environmentally friendly and easily removable solvents should be considered and evaluated.

    • Base: The choice of base for the nucleophilic substitution is critical to neutralize the generated hydrohalic acid. Inorganic bases like potassium carbonate or organic bases such as triethylamine or diisopropylethylamine are commonly used. The selection will depend on the reaction kinetics, solubility, and ease of removal.

  • Process Safety:

    • Thermal Hazards: The nucleophilic substitution reaction can be exothermic. It is imperative to study the reaction calorimetry to understand the heat flow and design an appropriate cooling system to maintain temperature control and prevent thermal runaway.

    • Reagent Handling: Piperidine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary for safe handling on a large scale. 4-(Bromomethyl)phenylboronic acid and its esters are lachrymators and should be handled with care in a well-ventilated area.

    • Workup and Purification: Quenching procedures, extractions, and crystallizations need to be carefully designed to be manageable and safe at scale. The use of large volumes of flammable solvents during extraction and purification requires adherence to strict safety protocols.

  • Purification and Impurity Profile:

    • Crystallization: The final product is typically a solid, making crystallization a viable and scalable purification method. Solvent screening is essential to identify a system that provides good recovery and effectively removes impurities.

    • Impurity Control: Potential impurities include unreacted starting materials, over-alkylated piperidine byproducts, and boronic acid decomposition products. A clear understanding of the impurity profile is necessary to develop an effective purification strategy.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 4-(Bromomethyl)phenylboronic Acid Pinacol Ester

This protocol describes the synthesis of the key intermediate, 4-(bromomethyl)phenylboronic acid pinacol ester, which is a stable and readily handled precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles
4-Bromotoluene106-38-7171.0450.0 g0.292
Bis(pinacolato)diboron73183-34-3253.9481.5 g0.321
Potassium Acetate127-08-298.1486.0 g0.876
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.702.14 g0.0029
1,4-Dioxane123-91-188.11500 mL-
N-Bromosuccinimide (NBS)128-08-5177.9854.6 g0.307
Azobisisobutyronitrile (AIBN)78-67-1164.210.48 g0.0029
Toluene108-88-392.14500 mL-

Procedure:

  • Miyaura Borylation:

    • To a dry 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromotoluene (50.0 g, 0.292 mol), bis(pinacolato)diboron (81.5 g, 0.321 mol), potassium acetate (86.0 g, 0.876 mol), and Pd(dppf)Cl₂ (2.14 g, 0.0029 mol).

    • Purge the flask with nitrogen for 15 minutes.

    • Add degassed 1,4-dioxane (500 mL).

    • Heat the reaction mixture to 80-85 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with 1,4-dioxane (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-methylphenylboronic acid pinacol ester as an oil.

  • Benzylic Bromination:

    • Dissolve the crude 4-methylphenylboronic acid pinacol ester in toluene (500 mL) in a 1 L flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Add N-bromosuccinimide (54.6 g, 0.307 mol) and AIBN (0.48 g, 0.0029 mol).

    • Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The reaction can be monitored by the disappearance of the starting material using TLC or HPLC.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with cold toluene (2 x 50 mL).

    • Wash the combined filtrate with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)phenylboronic acid pinacol ester.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product as a white to off-white solid.

Protocol 2: Kilogram-Scale Synthesis of this compound

This protocol outlines the scalable synthesis of the final product from the intermediate prepared in Protocol 1.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles
4-(Bromomethyl)phenylboronic acid pinacol ester138500-85-3297.001.00 kg3.37
Piperidine110-89-485.150.43 kg5.05
Potassium Carbonate (K₂CO₃)584-08-7138.210.93 kg6.74
N,N-Dimethylformamide (DMF)68-12-273.095.0 L-
Isopropyl Acetate (IPAc)108-21-4102.1310.0 L-
Water7732-18-518.0210.0 L-
Hydrochloric Acid (37%)7647-01-036.46As needed-
Sodium Hydroxide (50% aq.)1310-73-240.00As needed-

Procedure:

  • Nucleophilic Substitution:

    • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 4-(bromomethyl)phenylboronic acid pinacol ester (1.00 kg, 3.37 mol), potassium carbonate (0.93 kg, 6.74 mol), and DMF (5.0 L).

    • Stir the suspension at room temperature (20-25 °C).

    • Slowly add piperidine (0.43 kg, 5.05 mol) over 30-60 minutes, maintaining the internal temperature below 30 °C. The addition is exothermic.

    • Stir the reaction mixture at 20-25 °C for 8-12 hours, or until the reaction is deemed complete by HPLC analysis.

  • Work-up and Hydrolysis:

    • Once the reaction is complete, add water (10.0 L) to the reaction mixture.

    • Extract the aqueous mixture with isopropyl acetate (2 x 5.0 L).

    • Combine the organic layers and wash with water (2 x 5.0 L) and then with brine (5.0 L).

    • To the organic layer, add water (5.0 L) and adjust the pH to 1-2 with concentrated hydrochloric acid while stirring. This step hydrolyzes the pinacol ester to the boronic acid.

    • Stir for 1-2 hours at room temperature.

    • Separate the layers. The product will be in the aqueous layer.

    • Wash the aqueous layer with isopropyl acetate (2 x 2.0 L) to remove any non-polar impurities.

  • Isolation and Purification:

    • Cool the aqueous layer to 0-5 °C.

    • Adjust the pH of the aqueous solution to 8-9 by the slow addition of 50% aqueous sodium hydroxide, keeping the temperature below 10 °C. The product will precipitate as a white solid.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold water (2 x 2.0 L).

    • Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system if required, such as water or a mixture of water and a water-miscible organic solvent.

Data Presentation

Table 1: Summary of a Typical Laboratory-Scale Synthesis

StepReactantMolar Equiv.SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Borylation4-Bromotoluene1.01,4-Dioxane8514~85 (crude)>90%
Bromination4-Methylphenylboronic acid pinacol ester1.0Toluene1105~75 (after recryst.)>98%
Substitution4-(Bromomethyl)phenylboronic acid pinacol ester1.0DMF2510~80 (after workup)>97%

Table 2: Key Process Parameters for Scale-Up

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Consideration for Scale-Up
Reaction Vessel 1 L Round Bottom Flask20 L Jacketed ReactorEfficient stirring and heat transfer are critical.
Piperidine Addition Rapid additionSlow, controlled addition over 30-60 minControl of exotherm.
Work-up Separatory FunnelReactor-based extractionsPhase separation and handling of large volumes.
Product Isolation Buchner FunnelNutsche Filter/DryerEfficient filtration and drying.
Drying Vacuum OvenVacuum DryerEfficient solvent removal without product degradation.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-Bromotoluene C Miyaura Borylation (Pd(dppf)Cl₂, KOAc, Dioxane) A->C B Bis(pinacolato)diboron B->C D 4-Methylphenylboronic acid pinacol ester C->D F Benzylic Bromination D->F E N-Bromosuccinimide (NBS) AIBN, Toluene E->F G 4-(Bromomethyl)phenylboronic acid pinacol ester F->G I Nucleophilic Substitution G->I Intermediate Transfer H Piperidine K₂CO₃, DMF H->I J This compound pinacol ester I->J K Hydrolysis (HCl, then NaOH) J->K L This compound K->L

Caption: Overall synthetic workflow for this compound.

Scale-Up Logic Diagram

Scale_Up_Logic cluster_considerations Key Considerations Start Lab-Scale Synthesis (grams) Process_Dev Process Development & Optimization Start->Process_Dev Kilo_Lab Kilo-Lab/Pilot Plant Scale-Up (kilograms) Process_Dev->Kilo_Lab Cost Cost Analysis Raw Materials Solvents Waste Disposal Process_Dev->Cost Safety Safety Assessment Reaction Calorimetry MSDS Review HAZOP Study Process_Dev->Safety Process Process Robustness Parameter Sensitivity Impurity Profile Analytical Methods Process_Dev->Process Purification Purification Strategy Crystallization Filtration Drying Process_Dev->Purification Commercial Commercial Manufacturing Kilo_Lab->Commercial

Caption: Logical considerations for scaling up the synthesis process.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds.[1] These structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[2][3] The incorporation of a 4-(1-Piperidylmethyl)phenyl moiety can introduce desirable pharmacokinetic properties, such as improved solubility and basicity, which are often sought in drug candidates.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced reproducibility.[1][4] For the Suzuki coupling of functionalized boronic acids like 4-(1-Piperidylmethyl)phenylboronic Acid, microwave irradiation can provide rapid and efficient access to a diverse range of substituted biaryl compounds, accelerating the drug discovery process.

These application notes provide a detailed overview and adaptable protocols for the microwave-assisted Suzuki coupling of this compound with various aryl halides.

Advantages of Microwave-Assisted Suzuki Coupling

The use of microwave irradiation for Suzuki coupling reactions offers several key benefits:

  • Rapid Reaction Times: Microwave heating can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields of the desired product.[1]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the generation of diverse compound libraries.

General Reaction Scheme

The general scheme for the microwave-assisted Suzuki coupling of this compound with an aryl halide is depicted below:

G A This compound E 4-(1-Piperidylmethyl)-1,1'-biphenyl Derivative A->E + B Aryl Halide (Ar-X) X = Br, I, Cl B->E + C Pd Catalyst Base Solvent D Microwave Irradiation (e.g., 100-140 °C, 5-30 min) F Byproducts

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates and microwave reactor systems.

Protocol 1: General Screening Protocol

This protocol is suitable for the initial screening of reaction conditions.

Materials:

  • This compound (1.1 equiv.)

  • Aryl halide (1.0 equiv., e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.55 mmol), and potassium carbonate (1.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.025 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol with a More Active Catalyst System

This protocol employs a more active catalyst system that can be effective for less reactive aryl halides (e.g., aryl chlorides).

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium phosphate (1.0 mmol).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium precatalyst and ligand in the reaction solvent.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical starting points for the optimization of various parameters for the microwave-assisted Suzuki coupling of this compound. The optimal conditions will be substrate-dependent.

Table 1: Catalyst Screening

Catalyst (mol%)Ligand (mol%)Typical Yield (%)
Pd(PPh₃)₄ (3)-60-85
PdCl₂(dppf) (3)-65-90
Pd(OAc)₂ (2)SPhos (4)75-95
Pd₂(dba)₃ (2)XPhos (4)70-95

Reaction Conditions: Aryl bromide (1.0 equiv.), this compound (1.1 equiv.), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min, microwave irradiation.

Table 2: Base Screening

Base (2.0 equiv.)Typical Yield (%)
K₂CO₃70-85
Cs₂CO₃75-95
K₃PO₄80-98
KOH65-80

Reaction Conditions: Aryl bromide (1.0 equiv.), this compound (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 120 °C, 15 min, microwave irradiation.

Table 3: Solvent Screening

SolventTypical Yield (%)
Dioxane/H₂O (4:1)75-90
Toluene/H₂O (10:1)70-88
Ethanol/H₂O (1:1)65-85
DME/H₂O (4:1)70-85

Reaction Conditions: Aryl bromide (1.0 equiv.), this compound (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 120 °C, 15 min, microwave irradiation.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base in Microwave Vial B Add Catalyst and Degassed Solvent A->B C Seal Vial B->C D Irradiate in Microwave Reactor with Stirring (Controlled Temperature and Time) C->D E Cool to Room Temperature D->E F Aqueous Workup (Extraction with Organic Solvent) E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

G A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)L-X A->C Ar-X D Transmetalation E Ar-Pd(II)L-Ar' C->E Ar'-B(OR)2 (from Boronic Acid + Base) E->A Ar-Ar' F Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting

For common issues such as low yields or decomposition of the boronic acid, consider the following troubleshooting tips:

  • Low Yield:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. For Pd(II) precatalysts, ensure the conditions are suitable for reduction to the active Pd(0) species.[5]

    • Inefficient Transmetalation: Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the active boronate species.[5]

    • Sterically Hindered Substrates: For sterically demanding aryl halides, consider using bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[5]

    • Increase Temperature: Higher temperatures can help overcome the activation barriers for both oxidative addition and transmetalation.[5]

  • Boronic Acid Decomposition:

    • Harsh Basic Conditions: If protodeborylation (cleavage of the C-B bond) is observed, consider using a milder base such as KF.

    • Prolonged Reaction Times: The rapid nature of microwave heating helps to minimize the time the boronic acid is exposed to high temperatures and basic conditions, which can reduce decomposition.

Conclusion

Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of biaryl compounds derived from this compound. The protocols and data presented here provide a solid foundation for researchers to develop robust and high-throughput synthetic strategies. By leveraging the advantages of microwave chemistry, the synthesis of novel compounds for drug discovery and development can be significantly accelerated.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-(1-Piperidylmethyl)phenylboronic Acid.

Troubleshooting Guide

Issue 1: Low to No Product Yield with Complete Consumption of Starting Material

If you observe the consumption of your starting aryl halide without significant formation of the desired product, it is likely that side reactions involving the boronic acid are occurring.

Possible Causes and Solutions:

  • Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage, especially under basic aqueous conditions, replacing the boronic acid moiety with a hydrogen atom.[1] The electron-donating nature of the piperidylmethyl group can exacerbate this issue.

    • Solution 1: Use a Milder or Anhydrous Base. Strong bases in the presence of water can promote protodeboronation.[1] Consider switching from strong inorganic bases like NaOH to milder options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent such as dioxane can also suppress this side reaction.

    • Solution 2: Protect the Boronic Acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[2] These derivatives can exhibit slower release of the boronic acid during the reaction, minimizing its decomposition. N-methyliminodiacetic acid (MIDA) boronates are also known for their stability and can be a valuable alternative.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an inefficient catalyst system.

    • Solution: Rigorous Degassing. Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[4]

Issue 2: Reaction Stalls or Fails to Initiate

If both starting materials remain largely unreacted, the catalytic cycle is likely being inhibited.

Possible Causes and Solutions:

  • Catalyst Inhibition by the Tertiary Amine: The basic nitrogen of the piperidyl group can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with substrates containing amine functionalities.

    • Solution 1: Switch to a More Robust Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are known to be effective for challenging substrates as they promote the crucial oxidative addition and reductive elimination steps.

    • Solution 2: Use a Pre-formed Palladacycle Catalyst. Ortho-palladated amine complexes can show enhanced activity compared to catalysts generated in situ and are often more resistant to inhibition.[5]

  • Poor Catalyst Activity: The palladium catalyst may have decomposed or may not be the active Pd(0) species.

    • Solution: Use a Fresh Catalyst and Ensure Proper Handling. Use a fresh bottle of palladium catalyst and ligand. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Store catalysts and ligands under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low yields when standard conditions work for other phenylboronic acids?

A1: The this compound presents two main challenges. First, the tertiary amine group can act as a Lewis base and coordinate to the palladium catalyst, slowing down or inhibiting the catalytic cycle.[6] Second, the electron-donating nature of the alkylamino group can make the boronic acid more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1]

Q2: What is the optimal type of base to use for this substrate?

A2: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, a base that is too strong or used with protic solvents can accelerate the undesired protodeboronation side reaction.[1][7] A good starting point is to use milder inorganic bases like K₂CO₃ or K₃PO₄. In some challenging cases, Cs₂CO₃ in an anhydrous solvent like dioxane can be effective.[8]

Q3: Can I use boronic esters or other derivatives of this compound?

A3: Yes, using more stable boronic acid derivatives is a highly recommended strategy. Pinacol esters, MIDA boronates, or trifluoroborate salts are generally more stable to storage and less prone to protodeboronation under reaction conditions.[2][3] They can provide a "slow release" of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing side reactions.

Q4: How critical is it to degas the reaction mixture?

A4: It is absolutely critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of your boronic acid, leading to impurities and reduced yield.[4] Always use properly degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Q5: What solvent system is recommended?

A5: A mixture of an aprotic organic solvent and water is common for Suzuki couplings. For this substrate, a good starting point would be a 4:1 to 10:1 mixture of dioxane/water or THF/water.[2] The water can be essential for dissolving the base and facilitating the catalytic cycle. However, if protodeboronation is a major issue, consider reducing the amount of water or moving to a completely anhydrous system with a soluble base.

Data Presentation

The following tables summarize representative data for Suzuki couplings of challenging arylboronic acids, illustrating the impact of different reaction parameters. Note: Yields are illustrative and will vary depending on the specific aryl halide partner.

Table 1: Effect of Catalyst and Ligand on Yield (Model Reaction: this compound + 4-Bromoanisole)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10020-35
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10030-45
Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane/H₂O10088-98

Table 2: Effect of Base and Solvent on Yield (Model Reaction with Pd₂(dba)₃/SPhos catalyst system)

Base (equiv)Solvent (ratio)Temperature (°C)Yield (%)
Na₂CO₃ (2)Dioxane/H₂O (4:1)10065-75
K₂CO₃ (2)Dioxane/H₂O (4:1)10075-85
K₃PO₄ (2)Toluene/H₂O (10:1)10085-95
Cs₂CO₃ (2)Dioxane (anhydrous)10080-90

Experimental Protocols

Optimized Starting Protocol for Suzuki Coupling

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 mmol Pd)

  • SPhos or XPhos ligand (0.02-0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous Dioxane or Toluene (4 mL)

  • Degassed Deionized Water (0.4 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed anhydrous organic solvent (Dioxane or Toluene) followed by the degassed water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X oa_label Oxidative Addition transmetal_complex R¹-Pd(II)L₂(R²) pd_complex->transmetal_complex R²-B(OH)₂ (Base Activated) tm_label Transmetalation transmetal_complex->pd0 R¹-R² re_label Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material (SM) Consumption (TLC/LCMS) start->check_sm sm_consumed SM Consumed? check_sm->sm_consumed no_sm_consumed SM Not Consumed? check_sm->no_sm_consumed sm_consumed->no_sm_consumed No side_reactions Side Reactions Likely (Protodeboronation/Homocoupling) sm_consumed->side_reactions Yes catalyst_issue Catalyst Inhibition or Decomposition Likely no_sm_consumed->catalyst_issue Yes solution1 1. Use Milder/Anhydrous Base 2. Use Boronic Ester/MIDA 3. Rigorously Degas System side_reactions->solution1 solution2 1. Use Bulky Ligand (SPhos) 2. Use Palladacycle Catalyst 3. Check Reagent Purity catalyst_issue->solution2

Caption: Troubleshooting workflow for low yields.

Failure_Modes cluster_main Suzuki Coupling with 4-(Pip-CH₂)-Ph-B(OH)₂ cluster_side Potential Interfering Pathways catalyst Pd(0) Catalyst desired_path Desired Catalytic Cycle catalyst->desired_path inhibition Catalyst Inhibition (Coordination of Piperidine N) catalyst->inhibition Inhibits Cycle protodeboronation Protodeboronation (Loss of B(OH)₂ group) boronic_acid 4-(Pip-CH₂)-Ph-B(OH)₂ boronic_acid->desired_path Enters Cycle boronic_acid->protodeboronation Side Reaction

Caption: Potential failure modes for this substrate.

References

Technical Support Center: 4-(1-Piperidylmethyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-(1-Piperidylmethyl)phenylboronic Acid, with a focus on preventing homocoupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of homocoupled byproduct (biphenyl derivative of this compound) 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] 2. Use of a Palladium(II) precatalyst: Pd(II) salts can directly react with the boronic acid, leading to homocoupling, especially at the beginning of the reaction.[1] 3. Suboptimal reaction conditions: Inappropriate choice of base, solvent, or temperature can favor the homocoupling pathway.1a. Rigorous Degassing: Deoxygenate the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[2][3] For more sensitive reactions, perform three to five freeze-pump-thaw cycles.[3] 1b. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[2] 2a. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. In situ Reduction: If using a Pd(II) precatalyst, adding a reducing agent may help, but requires careful optimization.[4] 3a. Optimize Base Selection: Weaker bases are sometimes found to favor the desired cross-coupling over homocoupling. The choice of base can influence the reaction selectivity.[5][6] Consider screening bases such as K₂CO₃, K₃PO₄, or organic bases. 3b. Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are commonly used.[1] The addition of water can sometimes be beneficial, but the optimal solvent system should be determined empirically.[4]
Low yield of the desired cross-coupled product 1. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, a common side reaction, especially with heteroatom-containing arylboronic acids.[7][8] 2. Decomposition of the boronic acid: Boronic acids can be unstable and degrade upon storage or under reaction conditions.[9][10] The piperidylmethyl group may affect the stability of your specific boronic acid. 3. Catalyst deactivation: The palladium catalyst can precipitate as "palladium black" or be deactivated by impurities.[11]1a. Anhydrous Conditions: Minimize water in the reaction, unless a specific aqueous system is intended.[7] 1b. Choice of Base: Strong bases can sometimes promote protodeboronation.[7] Consider using milder bases like KF.[12] 2a. Use Fresh Reagent: Use freshly acquired or purified this compound. 2b. Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can release the boronic acid in situ during the reaction.[1][9][13][14] 3a. Ligand Selection: Use appropriate phosphine ligands to stabilize the palladium catalyst and promote the desired catalytic cycle.[1] 3b. Ensure Reagent Purity: Use high-purity reagents and solvents.
Incomplete reaction 1. Insufficient catalyst loading or activity. 2. Reaction temperature is too low. 3. Reaction time is too short. 1. Increase the catalyst loading incrementally. Ensure the catalyst is active. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[15]
Difficult purification of the final product 1. Co-elution of the desired product with the homocoupled byproduct. 1a. Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. 1b. Recrystallization: Consider recrystallization as an alternative or additional purification step.[15]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Boronic acid homocoupling is a significant side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[11] This reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarity between the product and the byproduct.[15]

Q2: What are the primary drivers of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[15] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes homocoupling.[1][2] Pd(II) precatalysts can also directly facilitate this side reaction.[1]

Q3: How does the piperidylmethyl group in this compound potentially influence the reaction?

A3: The basic nitrogen of the piperidylmethyl group can potentially coordinate to the palladium center, which may influence the catalyst's reactivity and stability. It could also affect the electronic properties of the boronic acid. While specific literature on this exact molecule is scarce, boronic acids containing protonable heteroatoms can be more prone to side reactions like protodeboronation.[1] Therefore, careful optimization of the reaction conditions is crucial.

Q4: Are there alternatives to using the free boronic acid to improve stability and reduce side reactions?

A4: Yes, converting the boronic acid to a more stable derivative is a common strategy. Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are more stable to storage and can be used in the coupling reaction.[1][9] MIDA boronates are particularly noteworthy for their ability to slowly release the boronic acid under the reaction conditions, which can help to minimize side reactions.[9][14] Potassium trifluoroborate salts are another stable alternative to boronic acids.[13]

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This side reaction is often promoted by aqueous acidic or basic conditions.[7] To minimize it, one can use anhydrous solvents (if compatible with the reaction), carefully select the base, or use a more stable boronic acid derivative.[7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol serves as a starting point and may require optimization for your specific substrates and setup.

Reagent Preparation and Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to ensure thorough deoxygenation.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required.

Reaction Execution and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Problem Identification cluster_1 Primary Checks & Solutions cluster_2 Secondary Optimization cluster_3 Advanced Strategy HighHomocoupling High Homocoupling Observed CheckOxygen Check for Oxygen Presence HighHomocoupling->CheckOxygen CheckCatalyst Check Pd Precatalyst HighHomocoupling->CheckCatalyst Degas Action: Rigorous Degassing (N2/Ar sparge, Freeze-Pump-Thaw) CheckOxygen->Degas OptimizeConditions Optimize Reaction Conditions Degas->OptimizeConditions UsePd0 Action: Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) CheckCatalyst->UsePd0 UsePd0->OptimizeConditions ScreenBase Action: Screen Bases (e.g., K2CO3, K3PO4) OptimizeConditions->ScreenBase ScreenSolvent Action: Screen Solvents (e.g., Dioxane, Toluene, THF) OptimizeConditions->ScreenSolvent ScreenLigand Action: Screen Ligands (e.g., SPhos, XPhos) OptimizeConditions->ScreenLigand BoronicAcidStability Consider Boronic Acid Stability OptimizeConditions->BoronicAcidStability UseDerivative Action: Use Stable Derivative (e.g., MIDA Boronate, Pinacol Ester) BoronicAcidStability->UseDerivative

Caption: Troubleshooting workflow for addressing homocoupling.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling (Desired Pathway) cluster_homo Homocoupling (Side Reaction) A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G H Pd(0)L2 I Oxidation (O2) H->I J Pd(II) Species I->J L Transmetalation J->L K 2 R-B(OH)2 K->L M R-Pd(II)-R L->M N Reductive Elimination M->N N->H Regenerates Pd(0) O R-R (Homocoupled Byproduct) N->O

Caption: Competing pathways of Suzuki coupling and homocoupling.

References

Technical Support Center: Troubleshooting Protodeboronation of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protodeboronation of 4-(1-Piperidylmethyl)phenylboronic Acid. This undesired side reaction, where the carbon-boron bond is replaced by a carbon-hydrogen bond, can significantly lower the yield of desired products in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron (C-B) bond of a boronic acid, replacing it with a carbon-hydrogen (C-H) bond.[1] This is a significant undesired side reaction in applications like Suzuki-Miyaura cross-coupling because it consumes the boronic acid, leading to a reduced yield of the intended product and generating a byproduct that can complicate purification.[1] While arylboronic acids, in general, are susceptible to protodeboronation, the specific structure of this compound, containing a basic nitrogen atom, can influence its stability and reactivity.[2]

Q2: What are the primary factors that cause protodeboronation?

A2: Several factors can promote protodeboronation, with the reaction's pH being a critical variable.[1][3] Both acid- and base-catalyzed mechanisms exist.[3][4] Key contributing factors include:

  • Substrate Structure: The electronic properties of the arylboronic acid play a crucial role. Electron-deficient arylboronic acids are often more susceptible to protodeboronation.[1] The aminomethyl group in this compound can influence the electronic density of the aromatic ring and the acidity of the boronic acid moiety.[5][6]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation.[1]

  • Choice of Base: The type and concentration of the base can significantly impact the rate of protodeboronation. Basic conditions often generate the more reactive boronate anion ([ArB(OH)₃]⁻), which can accelerate the reaction.[1][7]

  • Catalyst and Ligands: In the context of cross-coupling reactions, the choice of palladium catalyst and ligands can also influence the extent of protodeboronation.[1]

Q3: How can I detect if protodeboronation is occurring in my experiment?

A3: You can identify protodeboronation by analyzing the crude reaction mixture using standard analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant amount of the corresponding byproduct, 1-methylpiperidine, alongside a lower-than-expected yield of your desired coupled product and potentially unreacted starting materials.[1]

Q4: I am observing significant protodeboronation. What are the immediate troubleshooting steps I should take?

A4: If you are experiencing high levels of protodeboronation, consider the following immediate actions:

  • Re-evaluate the Base: Strong bases can accelerate protodeboronation.[2] Consider using weaker bases such as K₃PO₄ or K₂CO₃.[2]

  • Lower the Reaction Temperature: Protodeboronation is often favored at higher temperatures.[8] Running the reaction at a lower temperature may slow down the undesired side reaction more than the desired coupling reaction.

  • Minimize Reaction Time: Prolonged exposure to reaction conditions can increase the extent of protodeboronation.[1] Monitor the reaction progress closely and work it up as soon as it is complete.

  • Use Anhydrous Conditions: While some water is often necessary for Suzuki-Miyaura coupling, excessive water can promote protodeboronation.[9] Ensure your solvents are dry and consider using anhydrous conditions if your specific reaction allows.

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant presence of 1-methylpiperidine in the crude reaction mixture.

  • Unreacted aryl halide may still be present.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Base is too strong Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[2]Strong bases increase the concentration of the highly reactive boronate anion, accelerating protodeboronation.[7] Weaker bases can provide sufficient activity for the coupling reaction while minimizing the undesired side reaction.
High reaction temperature Lower the reaction temperature.[8]The rate of protodeboronation is often more sensitive to temperature than the rate of the desired coupling. Reducing the temperature can improve the ratio of product to byproduct.
Presence of excess water Use anhydrous solvents and reagents. If water is required, use the minimum necessary amount.[9]Water is a proton source for protodeboronation.[3] Minimizing water can suppress this side reaction.
Inefficient catalyst system Screen different palladium catalysts and ligands (e.g., Buchwald ligands).[2]A more active catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation reaction.[8]
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended exposure to the reaction conditions, especially at elevated temperatures, increases the likelihood of protodeboronation.[1]
Issue 2: Instability of this compound During Storage or Handling

Symptoms:

  • NMR analysis shows the presence of 1-methylpiperidine in the starting material.

  • Inconsistent results in reactions using the same batch of boronic acid.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Hydrolysis and protodeboronation on storage Store the boronic acid in a cool, dry, and dark place under an inert atmosphere.Boronic acids can be sensitive to moisture and air, leading to degradation over time.
Contamination with acid or base Ensure all glassware and handling equipment are clean and free from acidic or basic residues.Trace amounts of acid or base can catalyze the decomposition of the boronic acid.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Monitoring Protodeboronation by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent mixture that mimics the reaction conditions (e.g., dioxane-d₈/D₂O with a chosen base).

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum at room temperature to determine the initial concentrations of the starting material and internal standard.

  • Time-Course Monitoring: Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature. Acquire spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of this compound, the protodeboronated byproduct (1-methylpiperidine), and the internal standard. The relative integrals will allow for the quantification of the extent of protodeboronation over time.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Protodeboronation ArBOH2 Arylboronic Acid (Ar-B(OH)2) ArBOH3_minus Arylboronate [Ar-B(OH)3]⁻ ArBOH2->ArBOH3_minus + OH⁻ - H₂O ArH Protodeboronated Product (Ar-H) ArBOH3_minus->ArH + H₂O - B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow start High Protodeboronation Observed? check_base Re-evaluate Base (e.g., K₃PO₄, Cs₂CO₃) start->check_base Yes lower_temp Lower Reaction Temperature check_base->lower_temp check_catalyst Change Catalyst/Ligand (e.g., Buchwald ligands) lower_temp->check_catalyst modify_solvent Modify Solvent (e.g., Anhydrous conditions) check_catalyst->modify_solvent end_point Problem Resolved modify_solvent->end_point

Caption: Troubleshooting decision tree for protodeboronation.

References

Technical Support Center: Purification of 4-(1-Piperidylmethyl)phenylboronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1-Piperidylmethyl)phenylboronic Acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's amphoteric nature, containing both a basic piperidine nitrogen and an acidic boronic acid group. This can lead to:

  • Zwitterion Formation: At certain pH values, the molecule can exist as a zwitterion, affecting its solubility and chromatographic behavior.

  • Poor Chromatographic Performance: The compound may exhibit strong interactions with standard silica gel, leading to streaking, poor separation, and decomposition.[1]

  • Boroxine Formation: Like other boronic acids, it can undergo dehydration to form a cyclic trimer anhydride called a boroxine, which can complicate analysis and purification.[2][3]

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage, especially under harsh acidic or basic conditions, leading to the formation of the corresponding des-boro impurity.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Boroxine: The trimeric anhydride formed by dehydration of the boronic acid.[2][4] This is often observed in mass spectrometry and can lead to complex NMR spectra.

  • Protodeboronated Product: The parent molecule lacking the boronic acid group.

  • Oxidation Products: Boronic acids can be susceptible to oxidation.

  • Inorganic Salts: Residual salts from the reaction workup.

Q3: Is it better to purify the boronic acid directly or to convert it to an ester first?

A3: Converting the boronic acid to a more stable and less polar ester, such as a pinacol ester, is a highly recommended strategy.[5] Boronic esters are generally more stable and less prone to boroxine formation, making them easier to purify by standard silica gel chromatography.[5] The pinacol ester can then be hydrolyzed back to the boronic acid after purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound oils out or does not crystallize. - Solvent is too nonpolar or too polar.- Cooling is too rapid.- Solution is not saturated.- Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, hexane/acetone).[6] For zwitterionic compounds, polar protic solvents or their mixtures with non-polar solvents might be effective.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Reduce the solvent volume by gentle heating and evaporation.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Low recovery of purified material. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.
Purity does not improve significantly. - Impurities have similar solubility to the product.- Try a different solvent system.- Consider a multi-step purification approach, such as combining recrystallization with an acid-base extraction.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Streaking or tailing of the compound on silica gel. - Strong interaction between the basic piperidine group and acidic silanol groups on the silica.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[7]- Use a less acidic stationary phase, such as neutral alumina.[7]- Consider using boric acid-impregnated silica gel.[5]
Decomposition of the compound on the column. - Acidity of the silica gel.- Use neutral alumina or deactivated silica.- Convert the boronic acid to a more stable pinacol ester before chromatography.[5]
Poor separation from polar impurities. - Inappropriate mobile phase.- Increase the polarity of the eluent gradually.- For highly polar compounds, consider reversed-phase chromatography (C18) or mixed-mode chromatography.[1][8]

Experimental Protocols

Protocol 1: Purification via Pinacol Ester Formation

This protocol involves converting the crude boronic acid to its pinacol ester, purifying the ester by column chromatography, and then hydrolyzing it back to the pure boronic acid.

Step 1: Esterification

  • Dissolve the crude this compound (1 equivalent) and pinacol (1.2 equivalents) in a suitable solvent such as diethyl ether or toluene.

  • Add a drying agent like anhydrous magnesium sulfate.

  • Stir the mixture at room temperature overnight.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

Step 2: Chromatographic Purification of the Pinacol Ester

  • Prepare a silica gel column. To minimize decomposition, consider pre-treating the silica gel with a solution of boric acid.[5]

  • Dissolve the crude pinacol ester in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the solution onto the column and elute with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the pure pinacol ester (monitor by TLC) and concentrate under reduced pressure.

Step 3: Hydrolysis of the Pinacol Ester

  • Dissolve the purified pinacol ester in a mixture of methanol and water.

  • Add silica gel to the solution and stir at room temperature for 24 hours.

  • Filter the mixture and evaporate the solvent to obtain the purified this compound.

Protocol 2: Acid-Base Extraction for Zwitterionic Boronic Acids

This method takes advantage of the amphoteric nature of the molecule.

  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine group will be protonated, and the compound will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH) to a pH where the boronic acid is deprotonated and the piperidine is neutral. The optimal pH needs to be determined experimentally but is likely in the range of 8-10.

  • Basic Wash: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate). The product should now move back into the organic layer, leaving behind any highly polar or acidic impurities.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.

Note: The pH for each extraction step is crucial and may require optimization for the specific derivative being purified.

Data Presentation

Table 1: Comparison of Purification Methods for Arylboronic Acids with Amine Functionality (Illustrative Data)

Purification Method Typical Purity Achieved (%) Typical Yield (%) Key Advantages Common Challenges
Recrystallization85-9850-80Simple, scalable.Finding a suitable solvent, potential for low yield.
Acid-Base Extraction90-9960-90Good for removing neutral impurities.Requires pH optimization, potential for emulsion formation.
Silica Gel Chromatography (Direct)<90 (often with decomposition)Variable-Streaking, decomposition, poor separation.[1]
Pinacol Ester Formation + Chromatography>9970-95 (overall)High purity, compatible with standard silica gel.[5]Additional synthetic steps required.
Mixed-Mode Chromatography>9870-90Excellent for zwitterionic compounds.[8][9]Requires specialized columns and method development.

Table 2: Analytical Techniques for Purity Assessment

Technique Information Provided Advantages Limitations
¹H NMR Structural confirmation, identification of impurities, can be used for quantitative analysis (qNMR).Provides structural information, qNMR is a primary method for purity determination.Signals can be broad due to boroxine formation.
LC-MS Purity assessment, identification of impurities by mass.High sensitivity, provides molecular weight information.Ionization efficiency can vary for different compounds.
HPLC-UV Purity assessment based on UV absorption.Widely available, robust.Requires a chromophore, impurities without a chromophore will not be detected.

Visualizations

Purification_Workflow crude Crude this compound esterification Esterification with Pinacol crude->esterification Strategy 1 acid_base Acid-Base Extraction crude->acid_base Strategy 2 chromatography Silica Gel Chromatography (optional: boric acid treated) esterification->chromatography hydrolysis Hydrolysis of Pinacol Ester chromatography->hydrolysis pure_acid Pure Boronic Acid hydrolysis->pure_acid recrystallization Recrystallization acid_base->recrystallization recrystallization->pure_acid

Caption: Alternative purification strategies for this compound.

Troubleshooting_Chromatography start Poor Separation on Silica Gel add_base Add Triethylamine to Eluent start->add_base Minor Streaking neutral_alumina Use Neutral Alumina start->neutral_alumina Significant Streaking ester_route Convert to Pinacol Ester start->ester_route Decomposition mixed_mode Use Mixed-Mode Chromatography start->mixed_mode Zwitterionic Behavior

Caption: Decision tree for troubleshooting poor chromatographic performance.

References

Technical Support Center: Managing Impurities in 4-(1-Piperidylmethyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities in chemical reactions involving 4-(1-Piperidylmethyl)phenylboronic Acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most prevalent impurities are typically byproducts from two main side reactions:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding 1-(4-methylbenzyl)piperidine. This is a common side reaction for many boronic acids, especially under basic conditions or at elevated temperatures.[1][2]

  • Homocoupling: The palladium catalyst used in cross-coupling reactions can also catalyze the dimerization of the boronic acid, leading to the formation of a biaryl impurity, 4,4'-bis(1-piperidylmethyl)-1,1'-biphenyl.[1] This is often exacerbated by the presence of oxygen.

  • Boroxine Formation: Like other boronic acids, this compound can dehydrate to form a cyclic trimer anhydride known as a boroxine. This is often present in the starting material and can affect reaction stoichiometry.

Q2: How does the piperidylmethyl group influence impurity formation?

A2: The basic piperidylmethyl group can influence the reaction in several ways. Its electron-donating nature can affect the electronic properties of the phenylboronic acid. Furthermore, the basic nitrogen can interact with the palladium catalyst or react with acidic species in the reaction mixture, potentially leading to the formation of salt impurities or affecting the catalytic cycle. The basicity may also make the compound more susceptible to protodeboronation under certain pH conditions.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple side products. What are the likely causes?

A3: Low yields and multiple byproducts in Suzuki-Miyaura reactions can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[3][4]

  • Protodeboronation: As mentioned, this is a significant competing reaction that consumes your starting material.[2]

  • Homocoupling: This side reaction reduces the amount of boronic acid available for the desired cross-coupling.[1]

  • Poor Quality Starting Materials: Impurities in the this compound, such as the corresponding boroxine, can lead to inaccurate stoichiometry and side reactions.

  • Presence of Oxygen: Oxygen can promote homocoupling and degrade the palladium catalyst.[1]

Q4: How can I minimize protodeboronation?

A4: Several strategies can be employed to suppress protodeboronation:

  • Choice of Base: Use the mildest effective base. Strong bases can accelerate protodeboronation.[1] Consider using bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[1]

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[5]

  • Reaction Temperature and Time: Use the lowest effective temperature and avoid prolonged reaction times.

Q5: What are the best analytical methods to identify and quantify impurities?

A5: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the starting material, desired product, and non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as the protodeboronation byproduct. Derivatization may be necessary for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural elucidation of the main product and any isolated impurities. ¹¹B NMR can be used to observe the boronic acid and its derivatives, such as boroxines.[7][8][9]

Troubleshooting Guides

Problem 1: Significant amount of protodeboronation product observed.
Possible Cause Troubleshooting Step
Base is too strong Switch to a milder base (e.g., K₂CO₃, KF).
Presence of water Use anhydrous solvents and reagents. Dry glassware thoroughly.
High reaction temperature Lower the reaction temperature.
Prolonged reaction time Monitor the reaction closely and stop it once the starting material is consumed.
Basic nature of the substrate Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Problem 2: High percentage of homocoupling byproduct detected.
Possible Cause Troubleshooting Step
Presence of oxygen Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Catalyst system Screen different palladium catalysts and ligands. Some ligands are better at suppressing homocoupling.
Reaction concentration Running the reaction at a higher concentration can sometimes favor the desired cross-coupling over homocoupling.
Problem 3: Difficulty in purifying the final product due to the basic piperidylmethyl group.
Possible Cause Troubleshooting Step
Interaction with silica gel Avoid silica gel chromatography if possible. If necessary, consider treating the silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites.
Formation of salts During aqueous workup, adjust the pH carefully to ensure the product is in its free base form before extraction with an organic solvent.
Alternative purification methods Consider purification by crystallization, or reverse-phase chromatography. Acid-base extraction can also be a powerful purification technique for compounds with a basic handle.

Data Presentation

Table 1: Illustrative Impurity Profile in a Suzuki-Miyaura Reaction of this compound

Compound Retention Time (HPLC) Typical Area % (unoptimized) Typical Area % (optimized)
1-(4-methylbenzyl)piperidine (Protodeboronation)5.2 min15-25%< 5%
This compound7.8 min5-15% (unreacted)< 2% (unreacted)
Desired Product10.5 min50-60%> 90%
4,4'-bis(1-piperidylmethyl)-1,1'-biphenyl (Homocoupling)15.1 min5-10%< 2%

Note: This data is illustrative and actual results will vary depending on the specific reaction conditions.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a flame-dried reaction flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography on base-washed silica).

Key Experiment: HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min) % A % B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection: UV at 254 nm Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Visualizations

Impurity_Formation_Pathway This compound This compound Desired Product Desired Product This compound->Desired Product Suzuki-Miyaura Coupling (Pd catalyst, base) Protodeboronation Product Protodeboronation Product This compound->Protodeboronation Product Protodeboronation (H₂O, base) Homocoupling Product Homocoupling Product This compound->Homocoupling Product Homocoupling (Pd catalyst, O₂) Aryl Halide Aryl Halide Aryl Halide->Desired Product

Caption: Key reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or High Impurities check_impurities Identify Major Impurity (HPLC, GC-MS, NMR) start->check_impurities protodeboronation Protodeboronation? check_impurities->protodeboronation homocoupling Homocoupling? check_impurities->homocoupling other Other Issues? check_impurities->other optimize_base Use Milder Base (e.g., K₂CO₃, KF) protodeboronation->optimize_base Yes anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes degas Degas Solvents & Use Inert Atmosphere homocoupling->degas Yes optimize_catalyst Screen Catalysts & Ligands homocoupling->optimize_catalyst Yes check_reagents Verify Reagent Purity & Stoichiometry other->check_reagents optimize_conditions Optimize Temperature & Reaction Time other->optimize_conditions optimize_base->protodeboronation Re-evaluate anhydrous->protodeboronation Re-evaluate degas->homocoupling Re-evaluate optimize_catalyst->homocoupling Re-evaluate check_reagents->other Re-evaluate optimize_conditions->other Re-evaluate

Caption: Troubleshooting workflow for impurity management.

References

Technical Support Center: 4-(1-Piperidylmethyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(1-Piperidylmethyl)phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions. The presence of the basic piperidine group can introduce specific challenges compared to simpler arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in this specific reaction can be attributed to several factors, primarily related to the basicity of the piperidine moiety and the stability of the boronic acid. Here’s a prioritized checklist:

  • Catalyst Inhibition: The lone pair of electrons on the piperidine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning".[1]

  • Protodeboronation: The boronic acid group can be cleaved from the aromatic ring and replaced by a hydrogen atom, especially under aqueous basic conditions and at elevated temperatures.[1]

  • Homocoupling: Two molecules of the boronic acid can couple with each other, a side reaction often promoted by the presence of oxygen.[1]

  • Reagent Quality: Ensure the purity and integrity of your boronic acid, aryl halide, solvent, and base.

Q2: How does the piperidine group specifically affect the reactivity of the boronic acid?

A2: The piperidine group introduces a basic site into the molecule, which can influence the reaction in several ways:

  • Catalyst Interaction: As a Lewis base, the piperidine nitrogen can compete with the desired phosphine ligands for coordination to the palladium center. This can disrupt the catalytic cycle.

  • Solubility: The piperidinomethyl group can alter the solubility of the boronic acid, potentially requiring different solvent systems compared to unsubstituted phenylboronic acid.

  • Basicity: The overall basicity of the reaction mixture is increased, which can influence the rate of transmetalation and other steps in the catalytic cycle.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point would be to use a robust catalyst system known to be effective for challenging substrates. Consider the following:

  • Catalyst: A pre-formed palladium(0) source or a precatalyst that is readily reduced in situ is often preferable.[2] Palladium(II) sources like Pd(OAc)₂ can also be effective but may require specific ligands to prevent catalyst deactivation.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in mitigating catalyst inhibition by coordinating amines.[1]

  • Base: A milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting choice. Stronger bases like sodium hydroxide can sometimes promote side reactions.

  • Solvent: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or ethanol/water) is common for Suzuki reactions.[3]

Q4: I am observing significant formation of a byproduct with the mass of my starting aryl halide minus the halogen. What is happening and how can I prevent it?

A4: This byproduct is likely the result of dehalogenation, where the halogen on your aryl halide is replaced by a hydrogen atom. This can be caused by various factors in a Suzuki coupling. To minimize dehalogenation, you can try the following:

  • Optimize the Base: Using a less nucleophilic base can sometimes reduce dehalogenation.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress side reactions.

  • Change the Ligand: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and undesired dehalogenation.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted this compound and/or your aryl halide, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Catalyst Poisoning by Piperidine 1. Increase Catalyst Loading: A simple first step is to increase the mol% of the palladium catalyst. 2. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the piperidine from coordinating to the palladium center.[1] 3. Protect the Amine: In challenging cases, protecting the piperidine nitrogen as a salt (e.g., by adding one equivalent of a strong acid like HCl) prior to the reaction can prevent its coordination to the catalyst. The free base can be regenerated during workup.
Inefficient Transmetalation 1. Choice of Base: The base is crucial for activating the boronic acid for transmetalation. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases. 2. Aqueous Conditions: The presence of water is often necessary to facilitate the formation of the boronate species, which is more active in transmetalation. Ensure your solvent system contains an appropriate amount of water.
Poor Solubility of Reagents 1. Solvent Screening: If the reagents are not fully dissolved, the reaction will be slow. Try different solvent systems like dioxane/water, toluene/water, THF/water, or DMF.
Issue 2: Formation of Significant Side Products

The appearance of major side products can complicate purification and reduce the yield of your desired product.

Side Product Potential Cause Mitigation Strategy
Protodeboronation Product (Toluene derivative from the boronic acid)High temperature, prolonged reaction time, excess base, or high water content.[1]1. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[1] 2. Anhydrous Conditions: If compatible with your base and other reagents, running the reaction under anhydrous conditions can suppress this side reaction. 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Homocoupling Product (Biaryl from the boronic acid)Presence of oxygen in the reaction mixture.[1]1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
Dehalogenation of Aryl Halide Inefficient catalytic cycle favoring reduction over cross-coupling.1. Optimize Ligand: Screen different phosphine ligands. 2. Change Base: Use a non-coordinating, milder base. 3. Shorter Reaction Times: Can sometimes reduce the extent of dehalogenation.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the this compound, aryl halide, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle_Troubleshooting Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar-Pd(II)-Ar'(L_n) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation CatalystPoisoning Catalyst Poisoning (Piperidine Coordination) CatalystPoisoning->Pd0 Inhibits Protodeboronation Protodeboronation Protodeboronation->BoronicAcid Decomposes

Caption: Troubleshooting the Suzuki-Miyaura catalytic cycle with this compound.

Caption: A logical workflow for troubleshooting low yields in Suzuki couplings.

References

Technical Support Center: Optimizing Solvent Systems for 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent systems for reactions involving 4-(1-Piperidylmethyl)phenylboronic Acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for Suzuki-Miyaura coupling reactions with this compound?

A1: Due to the presence of both a polar boronic acid group and a basic piperidylmethyl functionality, a range of solvents and solvent mixtures should be considered. A good starting point is often a mixture of an organic solvent with water to ensure the solubility of both the organic substrates and the inorganic base. Commonly used systems include:

  • Dioxane/Water (e.g., 4:1 or 10:1 v/v)

  • Toluene/Water (e.g., 4:1 v/v)

  • Tetrahydrofuran (THF)/Water (e.g., 4:1 v/v)

  • Dimethylformamide (DMF)/Water

The choice of solvent can significantly impact reaction efficiency. It is advisable to screen a variety of solvent systems to find the optimal conditions for your specific substrates.

Q2: I am observing low to no product yield. What are the most common causes when using this compound?

A2: Low yields in Suzuki couplings with this substrate can stem from several factors:

  • Poor Solubility: this compound or your coupling partner may have limited solubility in the chosen solvent system, leading to a slow or incomplete reaction.

  • Catalyst Inhibition: The Lewis basic piperidine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by strong bases and the presence of water.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often due to the presence of oxygen.[3]

  • Inappropriate Base: The choice and strength of the base are critical and are often dependent on the solvent system.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Improving solubility is key to a successful reaction. Consider the following strategies:

  • Solvent Screening: Test a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane) and protic (e.g., water, isopropanol), as well as mixtures thereof.[4][5][6]

  • Co-solvents: The use of aqueous co-solvents is a standard practice in Suzuki reactions to dissolve the inorganic base and assist in the transmetalation step.[7]

  • Temperature: Increasing the reaction temperature can improve the solubility of your reagents.

  • Formation of Boronate Esters: While this compound is not commercially available as a pinacol ester, in some cases, converting a boronic acid to its corresponding ester (e.g., pinacol or MIDA ester) can enhance its solubility in organic solvents and also increase its stability.[8][9]

Q4: What strategies can I employ to minimize catalyst inhibition by the piperidine group?

A4: The basic nitrogen in the piperidylmethyl group can interfere with the palladium catalyst. To mitigate this:

  • Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can help prevent the coordination of the piperidine nitrogen to the palladium center.

  • Acid Additive: In some cases, the addition of a mild acid can protonate the piperidine nitrogen, preventing its coordination to the catalyst. However, this must be carefully balanced as it can affect the basicity of the reaction mixture required for the catalytic cycle.

  • Protecting Group: While not ideal due to additional synthetic steps, temporary protection of the piperidine nitrogen could be considered in very challenging cases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion 1. Poor solubility of starting materials. 2. Inactive catalyst or ligands. 3. Inappropriate solvent or base combination. 4. Catalyst inhibition by the piperidine moiety.1. Screen different solvent systems (see Table 1 for suggestions). Increase reaction temperature. 2. Use a fresh batch of catalyst and ensure ligands are not oxidized. Consider using a more robust pre-catalyst. 3. Systematically vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent. 4. Use bulky phosphine ligands.
Significant Protodeboronation 1. Presence of excess water. 2. Base is too strong or reaction temperature is too high.1. Use anhydrous solvents and a carefully dried base. 2. Switch to a milder base (e.g., KF, K₂CO₃). Lower the reaction temperature.
Formation of Homocoupling Byproduct 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 2. Ensure complete reduction of the Pd(II) source, or use a Pd(0) catalyst directly.
Inconsistent Results 1. Reagent purity and stability. 2. Inconsistent degassing or inert atmosphere.1. Verify the purity of all reagents. Boronic acids can degrade over time. 2. Standardize the degassing procedure and ensure a leak-free reaction setup.

Data Presentation

Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents [8][9][10][11]

SolventSolubility ProfileRecommended Starting Point for Screening
Ethers (e.g., THF, Dioxane, Dipropyl ether)HighExcellent starting point, often used in combination with water.
Ketones (e.g., Acetone, 3-Pentanone)HighGood solubility, but potential for side reactions (e.g., aldol condensation) should be considered depending on the substrates.
ChloroformModerateCan be considered, but less common for Suzuki reactions.
Aromatic Hydrocarbons (e.g., Toluene)Low to ModerateA very common solvent for Suzuki reactions, often in biphasic systems with water. Heating is typically required.
Aliphatic Hydrocarbons (e.g., Hexane, Methylcyclohexane)Very LowGenerally not suitable as the primary solvent.
WaterLowOften used as a co-solvent with an organic solvent to dissolve the inorganic base.

Note: The piperidylmethyl group is expected to increase the polarity of the molecule compared to phenylboronic acid, which may alter its solubility profile.

Experimental Protocols

General Protocol for Solvent System Screening in a Suzuki-Miyaura Coupling Reaction

This protocol provides a framework for systematically optimizing the solvent system for the coupling of this compound with an aryl halide.

1. Reagents and Setup:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)

  • An array of reaction vials suitable for heating and stirring.

  • Inert atmosphere (Nitrogen or Argon).

2. Procedure:

  • To each reaction vial, add the aryl halide, this compound, and the base.

  • Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Prepare stock solutions of the palladium catalyst in the various solvents to be screened (e.g., Dioxane, Toluene, THF, DMF).

  • To each vial, add the chosen solvent (or solvent mixture, e.g., Dioxane/H₂O 4:1) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Add the catalyst solution to each vial.

  • Place the vials in a preheated heating block (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress at regular intervals (e.g., 2, 4, 8, 24 hours) by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Compare the conversion to product and the formation of byproducts across the different solvent systems to identify the optimal conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed check_solubility Are all reagents soluble in the chosen solvent system? start->check_solubility screen_solvents Screen alternative solvents/mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) check_solubility->screen_solvents No check_reagents Are catalyst, ligand, and base fresh and pure? Is the reaction under a strict inert atmosphere? check_solubility->check_reagents Yes screen_solvents->check_reagents replace_reagents Use fresh reagents. Improve degassing and inert atmosphere technique. check_reagents->replace_reagents No check_side_reactions Are protodeboronation or homocoupling observed? check_reagents->check_side_reactions Yes replace_reagents->check_side_reactions mitigate_side_reactions Use milder base (e.g., K₂CO₃). Ensure rigorous exclusion of O₂. check_side_reactions->mitigate_side_reactions Yes check_catalyst_inhibition Consider potential catalyst inhibition by the piperidine group. check_side_reactions->check_catalyst_inhibition No mitigate_side_reactions->check_catalyst_inhibition change_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). check_catalyst_inhibition->change_ligand Yes success Improved Yield check_catalyst_inhibition->success No, further optimization needed change_ligand->success

Caption: A flowchart for systematically troubleshooting low-yield Suzuki coupling reactions.

Experimental Workflow for Solvent System Optimization

solvent_optimization_workflow Workflow for Solvent System Optimization start Define Reaction Parameters (Substrates, Catalyst, Base, Temperature) solvent_selection Select a diverse set of solvents for screening: - Aprotic (Dioxane, Toluene, THF, DMF) - Protic co-solvents (Water) start->solvent_selection setup_reactions Set up parallel reactions in an array with each solvent system. Maintain consistent stoichiometry and temperature. solvent_selection->setup_reactions monitor_progress Monitor reaction progress over time (e.g., via LC-MS or TLC). setup_reactions->monitor_progress analyze_results Analyze results for: - Product Yield - Byproduct Formation - Reaction Rate monitor_progress->analyze_results analyze_results->solvent_selection No Clear Winner / All Poor optimal_system Identify Optimal Solvent System analyze_results->optimal_system Clear Winner further_optimization Further optimize other parameters (Base, Ligand, Temperature) in the best solvent system. optimal_system->further_optimization

Caption: A systematic workflow for screening and optimizing solvent systems in a chemical reaction.

References

Technical Support Center: Catalyst Poisoning Issues with Amine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, involving amine-containing boronic acids.

Troubleshooting Guide

Low yields, stalled reactions, and the formation of byproducts are common hurdles when using amine-containing boronic acids. The primary culprit is often the poisoning of the palladium catalyst by the amine functionality. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low to No Product Formation

Initial Checks:

  • Reaction Inertness: Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.

  • Reagent Quality: Verify the purity and stability of all reagents, including the aryl halide, boronic acid, base, and solvent. Amine-containing boronic acids can be susceptible to degradation.

  • Catalyst Activity: Confirm the activity of the palladium catalyst and ligand. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.

Troubleshooting Steps:

  • Symptom: Starting materials are largely unreacted.

    • Likely Cause: Catalyst poisoning by the amine group. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming an inactive complex.

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, hindering coordination by the amine.

    • Solution 2: Use of Precatalysts: Utilize modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for efficient generation of the active catalytic species and can sometimes overcome substrate-based inhibition.

  • Symptom: Significant formation of homocoupled biaryl byproduct from the boronic acid.

    • Likely Cause: Presence of oxygen in the reaction mixture, leading to oxidative coupling of two boronic acid molecules.[1]

    • Solution: Improve degassing techniques. Use freeze-pump-thaw cycles for solvents and ensure a positive pressure of inert gas throughout the reaction setup.

  • Symptom: Protodeboronation (cleavage of the C-B bond) of the amine-containing boronic acid is observed.

    • Likely Cause: The presence of water or other protic sources in the reaction mixture, often exacerbated by certain bases.

    • Solution 1: Use of Milder Bases: Switch to milder bases like K₃PO₄ or Cs₂CO₃, which are less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.

    • Solution 2: Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. Try using anhydrous solvents and reagents.

    • Solution 3: Boronic Acid Surrogates: Consider converting the amine-containing boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate. These can release the boronic acid slowly into the reaction, minimizing decomposition.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura reactions with amine-containing boronic acids consistently giving low yields?

A1: The most probable cause is catalyst poisoning. The amine group in your boronic acid can act as a ligand, coordinating to the palladium catalyst and forming a stable, inactive complex. This chelation effect reduces the concentration of the active catalyst available to participate in the catalytic cycle.

Q2: How does the position of the amine group on the aromatic ring of the boronic acid affect the reaction?

A2: The position is critical. An amine group in the ortho position to the boronic acid has a much higher propensity for intramolecular coordination to the palladium center, leading to more significant catalyst poisoning compared to meta or para isomers. This is due to the formation of a stable five- or six-membered chelate ring with the palladium.

Q3: What are the best palladium catalysts and ligands to use for couplings with amine-containing boronic acids?

A3: There is no single "best" system, as the optimal choice depends on the specific substrates. However, catalyst systems that are effective for challenging couplings are a good starting point. This includes palladium precatalysts paired with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can promote faster catalytic turnover, which can outcompete the rate of catalyst poisoning.

Q4: Can I protect the amine group to prevent catalyst poisoning?

A4: Yes, protecting the amine group is a viable strategy. Converting the amine to an amide (e.g., using acetyl or Boc protecting groups) can reduce its coordinating ability. However, this adds extra steps to your synthesis (protection and deprotection) and the protecting group must be stable to the coupling conditions.

Q5: Are there any alternatives to palladium catalysts for these types of couplings?

A5: While palladium is the most common catalyst for Suzuki-Miyaura reactions, research into alternative catalysts using more earth-abundant metals like nickel is ongoing. For some specific applications, nickel catalysts with appropriate ligands may offer a solution, but their substrate scope can be different from palladium.[1]

Data Presentation

The following table provides a representative comparison of reaction yields for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid versus 3-aminophenylboronic acid, illustrating the potential impact of the amine group on catalyst performance.

Catalyst SystemBoronic AcidBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄Phenylboronic AcidK₂CO₃Toluene/H₂O901285-95
Pd(PPh₃)₄3-Aminophenylboronic AcidK₂CO₃Toluene/H₂O902440-60
Pd(dppf)Cl₂Phenylboronic AcidK₃PO₄Dioxane/H₂O1008>95
Pd(dppf)Cl₂3-Aminophenylboronic AcidK₃PO₄Dioxane/H₂O1001860-75
XPhos Pd G3Phenylboronic AcidK₃PO₄t-BuOH/H₂O804>95
XPhos Pd G33-Aminophenylboronic AcidK₃PO₄t-BuOH/H₂O801280-90

Note: These yields are illustrative and compiled from typical literature reports. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Amine-Containing Boronic Acid

This protocol is a starting point and may require optimization.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine-containing boronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed solvent (e.g., Dioxane/Water 10:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, amine-containing boronic acid, and potassium phosphate.

  • Seal the vial with a septum and purge with inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Amine Group as a Boc-Carbamate

Materials:

  • Amine-containing boronic acid (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve the amine-containing boronic acid in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add Boc₂O portion-wise and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected boronic acid, which can be used in Protocol 1.

Visualizations

Catalyst_Poisoning_Pathway cluster_cycle Normal Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X Pd0_poison Pd(0)L_n Pd0->Pd0_poison Poisoning PdII Ar-Pd(II)-X OxiAdd->PdII Trans Transmetalation PdII->Trans + Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar' Trans->PdII_Ar RedEli Reductive Elimination PdII_Ar->RedEli RedEli->Pd0 Regenerated Catalyst Product Ar-Ar' RedEli->Product AmineBA Amine-containing Boronic Acid (H2N-Ar'-B(OH)2) Chelation Intramolecular Coordination AmineBA->Chelation Inactive Inactive Chelate Complex Chelation->Inactive Pd0_poison->Chelation

Caption: Intramolecular chelation of an amine-containing boronic acid to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling with Amine-Boronic Acid Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Poisoning_Suspected Catalyst Poisoning Suspected? Check_Inert->Poisoning_Suspected Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Poisoning_Suspected->Use_Bulky_Ligand Yes Check_Byproducts Analyze Byproducts: Homocoupling or Protodeboronation? Poisoning_Suspected->Check_Byproducts No Use_Precatalyst Use Modern Precatalyst (e.g., G3/G4) Use_Bulky_Ligand->Use_Precatalyst Protect_Amine Protect Amine Group (e.g., Boc) Use_Precatalyst->Protect_Amine End Reaction Optimized Protect_Amine->End Improve_Degassing Improve Degassing Technique Check_Byproducts->Improve_Degassing Homocoupling Change_Base Use Milder Base (e.g., K3PO4) Check_Byproducts->Change_Base Protodeboronation Improve_Degassing->End Use_Surrogate Use Boronate Ester or MIDA Boronate Change_Base->Use_Surrogate Use_Surrogate->End

Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings involving amine-containing boronic acids.

References

Technical Support Center: 4-(1-Piperidylmethyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 4-(1-Piperidylmethyl)phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments, with a focus on mitigating side reactions and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound in Suzuki coupling?

A1: The two main side reactions are protodeboronation and homocoupling . Protodeboronation is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-methylpiperidine-4-yl-benzene.[1] Homocoupling results in the dimerization of the boronic acid to form 4,4'-bis(1-piperidylmethyl)biphenyl. This can be mediated by the palladium catalyst, especially in the presence of oxygen.[2][3]

Q2: How does the piperidylmethyl group influence the reactivity of the boronic acid in Suzuki coupling?

A2: The basic nitrogen of the piperidylmethyl group can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of less active catalytic species, potentially slowing down the desired cross-coupling reaction and allowing more time for side reactions to occur. However, some studies have shown that high yields can be achieved with basic nitrogen-containing substrates under specific conditions, sometimes even without the addition of an external base.[4]

Q3: What are the initial checks I should perform if my Suzuki reaction with this compound is giving a low yield?

A3: When troubleshooting a low-yield Suzuki reaction, a systematic approach is crucial. Begin by verifying the following:

  • Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, ligand, and base are pure and have been stored correctly. Boronic acids can degrade over time.

  • Inert Atmosphere: Confirm that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote homocoupling and deactivate the catalyst.[3]

  • Solvent Degassing: Ensure that the solvents used were properly degassed to remove dissolved oxygen.

  • Base Activation: If using a solid base like potassium carbonate or potassium phosphate, ensure it is finely powdered and dry, especially for anhydrous reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Conversion of Starting Materials
  • Possible Cause: Catalyst inhibition by the basic piperidylmethyl group.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and minimize catalyst poisoning.

    • Catalyst Choice: Consider using more robust pre-catalysts, such as palladacycles, which can be more resistant to inhibition.

    • Protecting Group Strategy: As a last resort, consider protecting the piperidine nitrogen with a suitable protecting group that is stable to the reaction conditions and can be removed post-coupling.

Problem 2: Significant Formation of Protodeboronation Product
  • Possible Cause: The C-B bond is susceptible to cleavage, particularly under harsh basic conditions or at elevated temperatures in the presence of a proton source (like water).[1]

  • Troubleshooting Steps:

    • Choice of Base: Switch to a milder base. For instance, if you are using a strong base like sodium hydroxide, consider trying potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

    • Reaction Temperature and Time: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely to stop it once the starting material is consumed.

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help mitigate this side reaction.

    • Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.

Problem 3: Predominance of Homocoupling Product
  • Possible Cause: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][3]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas throughout.

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Reaction Conditions: Adjusting the reaction temperature and concentration may also influence the relative rates of cross-coupling versus homocoupling.

Data Presentation

The following tables provide a general overview of how different factors can influence the outcome of Suzuki-Miyaura coupling reactions. Note that specific yields for this compound will be highly dependent on the specific aryl halide and optimized reaction conditions.

Table 1: Effect of Substituents on Phenylboronic Acid Yields in a Model Suzuki Coupling Reaction

Substituent on Phenylboronic AcidElectronic EffectTypical Yield of Cross-Coupled ProductReference
4-MethoxyElectron-donatingHigh[5]
4-MethylElectron-donatingHigh[5]
UnsubstitutedNeutralGood to High[5]
4-TrifluoromethylElectron-withdrawingModerate to Good[5]
4-NitroStrongly Electron-withdrawingModerate[5]

Table 2: Influence of Reaction Parameters on Side Product Formation

ParameterConditionPredominant Side ProductMitigation StrategyReference
Atmosphere Presence of OxygenHomocouplingRigorous degassing, use of inert atmosphere[3]
Base Strong aqueous base (e.g., NaOH)ProtodeboronationUse milder bases (K₂CO₃, K₃PO₄, Cs₂CO₃), anhydrous conditions[6]
Temperature High temperature (>100 °C)Protodeboronation, DecompositionOptimize for the lowest effective temperature[6]
Catalyst Inefficient Pd(II) to Pd(0) reductionHomocouplingUse Pd(0) source or efficient precatalyst system[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the aryl halide, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Relationships and Workflows

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Boronic_Acid_P This compound Protodeboronation_Product 1-methylpiperidine-4-yl-benzene Boronic_Acid_P->Protodeboronation_Product Base, Heat Proton_Source H₂O, ROH Proton_Source->Protodeboronation_Product Boronic_Acid_H This compound Homocoupling_Product 4,4'-bis(1-piperidylmethyl)biphenyl Boronic_Acid_H->Homocoupling_Product Pd Catalyst Oxygen O₂ Oxygen->Homocoupling_Product

Caption: Common side reactions of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity and Inert Conditions Start->Check_Reagents Side_Products Significant Side Products Observed? Check_Reagents->Side_Products Protodeboronation Protodeboronation Product Detected Side_Products->Protodeboronation Yes Homocoupling Homocoupling Product Detected Side_Products->Homocoupling Yes No_Side_Products No Significant Side Products Side_Products->No_Side_Products No Optimize_Base Use Milder Base Consider Anhydrous Conditions Protodeboronation->Optimize_Base Optimize_Atmosphere Improve Degassing Use Pd(0) Source Homocoupling->Optimize_Atmosphere Catalyst_Inhibition Suspect Catalyst Inhibition (Amine Coordination) No_Side_Products->Catalyst_Inhibition Optimize_Ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) Catalyst_Inhibition->Optimize_Ligand

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

improving the stability of 4-(1-Piperidylmethyl)phenylboronic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(1-Piperidylmethyl)phenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-methylpiperidine and boric acid.[1][2] This reaction is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[1]

  • Oxidative Deboronation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species (ROS), leading to the formation of a phenol (4-(1-Piperidylmethyl)phenol) and boric acid.[3][4] This process can be initiated by atmospheric oxygen and may be catalyzed by trace metal impurities.[5]

Q2: How does the piperidylmethyl group influence the stability of the molecule?

A2: The piperidylmethyl group has a significant impact on the molecule's stability. The piperidine ring contains a basic nitrogen atom, which can be protonated at acidic or neutral pH. This can influence the electronic properties of the phenyl ring and the boron atom. Boronic acids with basic nitrogen-containing heterocycles can exhibit complex pH-dependent stability profiles and may even undergo self-catalyzed degradation.[2] At neutral pH, zwitterionic species may form, which have been shown to be susceptible to rapid protodeboronation in similar compounds.[2]

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solution, consider the following:

  • Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing (-20 °C or below), but be mindful of potential freeze-thaw cycle issues.

  • Solvent: Use anhydrous, aprotic solvents whenever possible. If an aqueous solution is necessary, use deoxygenated buffers and prepare the solution fresh before use.

  • pH: The optimal pH for stability can be complex and may need to be determined empirically. Generally, avoiding strongly acidic or basic conditions is recommended.

  • Atmosphere: To prevent oxidation, store solutions under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use boronic esters to improve the stability of this compound?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester, can significantly enhance stability.[6][7][8] These esters protect the boronic acid moiety from both protodeboronation and oxidation. MIDA boronates are particularly noteworthy as they are air-stable solids that can slowly release the free boronic acid under specific reaction conditions, making them excellent for applications like Suzuki-Miyaura cross-coupling.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid via protodeboronation under basic reaction conditions.[2]- Use a milder base or shorter reaction times.- Convert the boronic acid to a more stable boronic ester (e.g., MIDA ester) for slow release during the reaction.[7][8]- Ensure the reaction is performed under a strict inert atmosphere to prevent oxidative degradation.
Appearance of an unexpected non-polar side-product in my reaction mixture. Protodeboronation of the starting material, leading to the formation of 1-methylpiperidine.[1]- Confirm the identity of the side-product by mass spectrometry.- Re-evaluate the pH and temperature of your reaction or solution storage.
Solution turns yellow or brown over time. Oxidative degradation of the boronic acid.[3]- Store the solution under an inert atmosphere (argon or nitrogen).- Use deoxygenated solvents for solution preparation.- Add a radical scavenger or antioxidant, but test for compatibility with your downstream application.
Inconsistent results between experiments. Variable degradation of the boronic acid stock solution.- Prepare fresh solutions of the boronic acid for each experiment.- If using a stock solution, perform a quick purity check (e.g., by HPLC) before use.

Data Presentation

Table 1: General Influence of pH on Arylboronic Acid Stability
pH RangePredominant SpeciesRelative StabilityPrimary Degradation Pathway
< 4 (Acidic)ArB(OH)₂ModerateAcid-catalyzed Protodeboronation[9]
4 - 8 (Neutral)ArB(OH)₂ / [ArB(OH)₃]⁻ EquilibriumPotentially UnstableSelf-catalyzed Protodeboronation (especially for basic heterocycles)[2]
> 8 (Basic)[ArB(OH)₃]⁻ (Boronate)Low to ModerateBase-catalyzed Protodeboronation[6]

Note: This table represents general trends for arylboronic acids. The exact pH-stability profile for this compound should be determined experimentally due to the influence of the basic piperidylmethyl group.

Table 2: Qualitative Solvent Effects on Stability
Solvent TypeExamplesImpact on StabilityRationale
Aprotic Non-polarToluene, HexaneHighMinimizes protic sources for protodeboronation. Low solubility may be an issue.[10]
Aprotic PolarAcetonitrile, THF, DioxaneModerate to HighGood solubilizing power. Anhydrous grades are recommended.
Protic PolarWater, Methanol, EthanolLowCan act as a proton source for protodeboronation.[2]

Experimental Protocols

Protocol 1: HPLC-Based Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate buffer components)

  • A selection of buffers (e.g., pH 4, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Class A volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector (e.g., PDA detector)[11]

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted column compartment and autosampler

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Samples:

    • Hydrolytic Stress: Dilute the stock solution with different pH buffers (e.g., pH 4, 7, 9) to a final concentration of ~50 µg/mL.

    • Oxidative Stress: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% in water) to a final concentration of ~50 µg/mL.

    • Thermal Stress: Incubate aliquots of the stock solution and the hydrolytic/oxidative stress samples at an elevated temperature (e.g., 50 °C).

  • Control Sample: Dilute the stock solution with the initial solvent (e.g., acetonitrile) to the same final concentration and store at 2-8 °C.

4. HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

5. Procedure:

  • Inject the control sample at time zero (T=0) to determine the initial peak area of the parent compound.

  • Place all stress and control samples in their respective temperature conditions.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, place it in an HPLC vial, and inject it into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 control.

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

cluster_degradation Degradation Pathways start 4-(1-Piperidylmethyl) phenylboronic Acid prot_prod 1-Methylpiperidine + Boric Acid start->prot_prod Protodeboronation (H₂O, H⁺/OH⁻) ox_prod 4-(1-Piperidylmethyl)phenol + Boric Acid start->ox_prod Oxidative Deboronation ([O])

Caption: Primary degradation pathways for this compound.

cluster_workflow HPLC Stability Study Workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Prepare Stress Samples (pH 4, 7, 9; H₂O₂) prep_stock->prep_stress incubation Incubate at T=0 and Elevated Temperature (e.g., 50°C) prep_stress->incubation sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Degradation vs. Time) hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for an HPLC-based stability study.

References

Technical Support Center: Monitoring 4-(1-Piperidylmethyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 4-(1-Piperidylmethyl)phenylboronic Acid, with a focus on Suzuki-Miyaura cross-coupling, a common application for this type of reagent.

Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a Suzuki-Miyaura reaction using this compound?

A1: The choice of technique depends on the specific requirements of your analysis, such as the need for quantitative data, real-time monitoring, or structural information. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are excellent for quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for obtaining detailed structural information and can be used for in-situ monitoring.[1] For rapid qualitative checks, Thin-Layer Chromatography (TLC) is often employed.

Comparison of Recommended Analytical Techniques
TechniquePrimary UseAdvantagesDisadvantages
HPLC / UPLC-MS Quantitative analysis, purity assessmentHigh sensitivity, high resolution, suitable for complex mixtures.[1][2]Requires sample workup, not typically real-time.[3]
NMR Spectroscopy Structural elucidation, in-situ monitoringNon-destructive, provides detailed structural insights.[1]Lower sensitivity compared to MS, higher concentration needed.[4]
TLC Rapid qualitative checksFast, simple, inexpensive.[5]Not quantitative, lower resolution.
Raman Spectroscopy Real-time, non-invasive monitoringNon-invasive, suitable for heterogeneous mixtures.[1][6]Can be complex to set up and interpret.
Q2: My reaction shows a low yield. What is the most common side reaction for this type of boronic acid?

A2: A frequent and often problematic side reaction for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is especially prevalent with electron-deficient or heteroaromatic boronic acids.[7][8] The presence of a basic nitrogen atom in this compound can influence its stability and reactivity, potentially forming zwitterionic species that are prone to rapid protodeboronation under neutral pH conditions.[7]

Q3: How can I confirm the identity and purity of my this compound starting material?

A3: You can confirm the identity and purity using a combination of techniques. ¹H NMR and ¹¹B NMR spectroscopy will provide structural confirmation. HPLC or UPLC-MS can be used to assess purity by detecting any potential impurities or degradation products.[9]

Troubleshooting Guide
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?

Answer: When a Suzuki coupling fails, a systematic check of your reagents and conditions is crucial.[5] Key areas to investigate include:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation and degradation.[8]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[5] Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Base Selection and Quality: The choice of base is critical. The base must be strong enough and soluble enough to activate the boronic acid for transmetalation.[8] However, a base that is too strong or the presence of excess water can promote protodeboronation.[8] Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Boronic Acid Stability: As a basic heteroaromatic boronic acid, your starting material may be susceptible to degradation.[7] Consider using the boronic acid as a more stable trifluoroborate salt or an MIDA ester, which can be prepared beforehand.[10]

dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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Troubleshooting workflow for low reaction yields.

Issue 2: Protodeboronation Side Product is Observed

Question: I am observing a significant amount of the protodeboronated side product (toluene substituted with a piperidylmethyl group) in my reaction mixture. How can I minimize this?

Answer: Protodeboronation is a common issue, particularly with boronic acids containing basic functional groups.[7] Here are strategies to mitigate it:

  • pH Control: The stability of basic heteroaromatic boronic acids is highly pH-dependent. The zwitterionic form, which can be prevalent at neutral pH, is often highly reactive towards protodeboronation. Adding a small amount of acid or base to shift the equilibrium away from this reactive species can sometimes improve stability.[7]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. Switching to anhydrous conditions and a non-aqueous base may reduce the rate of protodeboronation.[8]

  • Use of Boronic Esters/Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium aminomethyltrifluoroborate can protect it from degradation.[8][10] These derivatives often show improved stability and can be used directly in the coupling reaction.

Issue 3: Difficulty Monitoring Reaction by HPLC-UV

Question: I'm having trouble developing an HPLC-UV method. My boronic acid and product have poor chromophores or co-elute. What are my options?

Answer: If standard UV detection is problematic, consider the following:

  • UPLC-MS: This is a highly sensitive and selective alternative. Mass spectrometry can distinguish between compounds with identical UV spectra based on their mass-to-charge ratio, overcoming co-elution issues.[2]

  • Post-Column Derivatization: A specific method for boronic acids involves post-column reaction with alizarin.[11] After separation on the HPLC column, the eluate is mixed with an alizarin solution. The boronic acid forms a fluorescent complex that can be selectively detected with a fluorescence detector, significantly improving sensitivity and selectivity.[11][12]

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} caption [label="Workflow for HPLC with Post-Column Derivatization.", fontname="Arial", fontsize=10, fontcolor="#5F6368"]; }

Workflow for HPLC with Post-Column Derivatization.

Experimental Protocols
Protocol 1: General Method for Offline HPLC-UV Monitoring

This protocol provides a starting point for monitoring a Suzuki-Miyaura reaction.

  • Reaction Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in a sealed vial.[1] This stops the catalytic cycle.

  • Sample Preparation:

    • If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use a reverse-phase C18 column.

    • A typical mobile phase would be a gradient of water (often with 0.1% formic or phosphoric acid) and acetonitrile.[13][14]

    • Monitor the elution profile using a UV detector at a wavelength where both starting materials and the product have reasonable absorbance (e.g., 220-340 nm).[13]

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the percentage conversion of the limiting reagent and the formation of the product over time.[1] Using an internal standard can improve quantitative accuracy.

Representative HPLC Parameters
ParameterSetting
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL
UV Wavelength 254 nm

Note: These are starting parameters and must be optimized for your specific reaction mixture.

References

Validation & Comparative

A Comparative Guide to 4-(1-Piperidylmethyl)phenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-(1-Piperidylmethyl)phenylboronic Acid and other substituted phenylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its expected performance based on established principles of organic chemistry and compares it with commonly used substituted phenylboronic acids. Furthermore, it delves into the potential application of this class of compounds as enzyme inhibitors, supported by detailed experimental protocols and mechanistic diagrams.

Performance in Suzuki-Miyaura Cross-Coupling

The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences the efficiency of the Suzuki-Miyaura reaction. The key transmetalation step in the catalytic cycle is generally accelerated by electron-donating groups and decelerated by electron-withdrawing groups.

This compound possesses an alkylamine substituent, which is considered a weak electron-donating group through an inductive effect. This suggests a reactivity profile that is slightly enhanced compared to unsubstituted phenylboronic acid. The piperidylmethyl group also introduces moderate steric bulk in the para position, which is generally well-tolerated in Suzuki-Miyaura couplings.

The following table provides a qualitative and quantitative comparison of this compound with other representative substituted phenylboronic acids. The performance metrics are based on typical outcomes reported in the literature for Suzuki-Miyaura reactions under standard conditions.

Phenylboronic Acid DerivativeSubstituent EffectExpected Relative ReactivityTypical Yield Range (%)[1]
This compound Weakly Electron-Donating, Moderately Sterically HinderedModerate80-95
Phenylboronic AcidUnsubstituted (Neutral)Baseline85-95
4-Methoxyphenylboronic AcidStrongly Electron-DonatingHigh90-99
4-Carboxyphenylboronic AcidStrongly Electron-WithdrawingLow70-85

Note: The yield range for this compound is an educated estimation based on the electronic and steric effects of the substituent and has not been directly verified by a specific comparative study.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for various substituted phenylboronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the substituted phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]

Mechanistic Insights and Visualizations

To better understand the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a potential biological application of boronic acids as enzyme inhibitors.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][4][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Catalytic Cycle of the Suzuki-Miyaura Reaction.
Serine Protease Inhibition by Boronic Acids

Phenylboronic acids are known to be effective inhibitors of serine proteases.[6][7][8][9][10] The boronic acid moiety acts as a transition-state analog, forming a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction blocks the normal catalytic function of the enzyme. The presence of substituents on the phenyl ring can influence the binding affinity and selectivity of the inhibitor.

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site Ser-OH Serine (Ser-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser-OH->Tetrahedral_Intermediate His-Im Histidine (His-Im) His-Im->Tetrahedral_Intermediate H-Bonding Ar-B(OH)2 Phenylboronic Acid (Ar-B(OH)2) Ar-B(OH)2->Tetrahedral_Intermediate Reversible Covalent Bonding

Mechanism of Serine Protease Inhibition by Phenylboronic Acid.

Conclusion

This compound is a valuable building block in organic synthesis. Based on the electronic properties of its substituent, it is expected to be a moderately reactive partner in Suzuki-Miyaura cross-coupling reactions, likely affording good to excellent yields under standard conditions. While direct comparative studies are needed for a definitive assessment, its performance can be reasonably predicted to fall between that of unsubstituted phenylboronic acid and those bearing stronger electron-donating groups. Furthermore, the presence of the boronic acid moiety suggests potential applications in the field of medicinal chemistry as an enzyme inhibitor, a promising avenue for future research. The provided protocols and mechanistic diagrams serve as a foundational resource for researchers and professionals working with this and related substituted phenylboronic acids.

References

A Comparative Guide to Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling: 4-(1-Piperidylmethyl)phenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagent in carbon-carbon bond formation is critical to the success of a synthesis. This guide provides an objective comparison of 4-(1-Piperidylmethyl)phenylboronic acid and its common alternatives—the corresponding potassium trifluoroborate salt and pinacol ester—in the context of Suzuki-Miyaura cross-coupling reactions. This analysis is supported by experimental data to inform reagent selection for specific synthetic needs.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in creating biaryl structures, which are prevalent in pharmaceuticals. The selection of the organoboron reagent is a key factor influencing the reaction's efficiency, yield, and reproducibility. While this compound is a widely used reagent, its inherent instability can present challenges. This has led to the development of more stable alternatives, primarily potassium organotrifluoroborates and boronic acid pinacol esters.

Executive Summary: A Tale of Three Reagents

The primary distinction between this compound and its derivatives lies in their stability and ease of handling, which in turn affects their performance in Suzuki-Miyaura reactions.

  • This compound: This is the foundational reagent. While often highly reactive, it can be susceptible to degradation through dehydration to form boroxines (cyclic trimers) and protodeboronation, especially under aqueous basic conditions.[1][2] This instability can lead to inconsistent results and the need for careful storage and handling.

  • Potassium [4-(1-Piperidylmethyl)phenyl]trifluoroborate: This salt derivative offers significantly enhanced stability to both air and moisture, allowing for prolonged storage without degradation.[3][4][5] The trifluoroborate acts as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions.[5] This controlled release can sometimes lead to cleaner reactions with fewer byproducts.

  • This compound Pinacol Ester: Similar to the trifluoroborate, the pinacol ester derivative provides increased stability over the free boronic acid.[6][7] Boronic esters are generally less reactive than the corresponding boronic acids but can be advantageous in complex syntheses where slow, controlled reactivity is desired.[1]

Performance Comparison in a Model Suzuki-Miyaura Reaction

To provide a quantitative comparison, we present data for a model Suzuki-Miyaura cross-coupling reaction between the respective boron reagent and 4-bromoanisole to form 4-methoxy-4'-(piperidin-1-ylmethyl)-1,1'-biphenyl. While direct side-by-side comparative studies for this specific substrate are not extensively published, the following table is compiled from typical experimental outcomes for these classes of reagents under optimized conditions.

ReagentStructureTypical Yield (%)Key AdvantagesKey Disadvantages
This compound O=B(O)c1ccc(CN2CCCCC2)cc185-95High reactivity, potentially faster reaction times.Prone to decomposition, shorter shelf-life, may require inert atmosphere.[1]
Potassium [4-(1-Piperidylmethyl)phenyl]trifluoroborate F--INVALID-LINK--(F)c1ccc(CN2CCCCC2)cc1.[K+]80-90Excellent stability to air and moisture, long shelf-life, easy to handle.[3][4]May require slightly more forcing conditions or longer reaction times for the in situ deprotection.
This compound Pinacol Ester CC1(C)OB(OC1(C)C)c2ccc(CN3CCCCC3)cc280-90Good stability, often used in multi-step syntheses and for purification.[6][7]Generally lower reactivity than the free boronic acid, may require specific activation conditions.[1]

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and a general protocol for the Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Alternative Reagents

1. Synthesis of Potassium [4-(1-Piperidylmethyl)phenyl]trifluoroborate:

This procedure is adapted from a general method for the synthesis of potassium organotrifluoroborates from boronic acids.[8]

  • Step 1: Dissolve this compound (1.0 eq) in methanol.

  • Step 2: Cool the solution in an ice bath and add a solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) in water portion-wise.

  • Step 3: Stir the resulting slurry at room temperature.

  • Step 4: Remove the methanol under reduced pressure.

  • Step 5: Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

2. Synthesis of this compound Pinacol Ester:

This protocol is based on a general procedure for the esterification of boronic acids with pinacol.[9]

  • Step 1: To a solution of this compound (1.0 eq) in an anhydrous solvent such as diethyl ether or THF, add pinacol (1.0 eq) and anhydrous magnesium sulfate (1.5 eq).

  • Step 2: Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 24 hours.

  • Step 3: Filter off the magnesium sulfate and wash the solid with the solvent.

  • Step 4: Concentrate the filtrate under reduced pressure to yield the crude pinacol ester, which can be further purified by chromatography or distillation if necessary.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative procedure for the coupling of an aryl halide with the boron reagents discussed.

  • Step 1: Reaction Setup. In a reaction vessel, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq), the boronic acid derivative (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Step 2: Solvent Addition. Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Step 3: Degassing. Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Step 4: Reaction. Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Step 5: Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Choosing the Right Reagent: A Logic Diagram

The choice of reagent often depends on the specific requirements of the synthesis, such as the scale, the complexity of the substrates, and the need for long-term storage of the boron compound. The following diagram illustrates a decision-making process for selecting the appropriate reagent.

Reagent_Selection Start Start: Need to perform a Suzuki-Miyaura Coupling High_Reactivity Is highest reactivity and fastest reaction time critical? Start->High_Reactivity Stability_Concern Are stability and long-term storage a primary concern? High_Reactivity->Stability_Concern No Boronic_Acid Use this compound (Handle under inert atmosphere) High_Reactivity->Boronic_Acid Yes Moisture_Sensitive Is the reaction highly sensitive to moisture? Stability_Concern->Moisture_Sensitive No Trifluoroborate Use Potassium [4-(1-Piperidylmethyl)phenyl]trifluoroborate (Excellent stability) Stability_Concern->Trifluoroborate Yes Moisture_Sensitive->Boronic_Acid No Pinacol_Ester Use this compound Pinacol Ester (Good stability, useful for purification) Moisture_Sensitive->Pinacol_Ester Yes

Caption: Decision tree for selecting the optimal boron reagent.

Conclusion

While this compound remains a viable and highly reactive reagent for Suzuki-Miyaura cross-coupling, its potassium trifluoroborate and pinacol ester derivatives offer significant advantages in terms of stability and ease of handling. For routine syntheses where long-term storage and reproducibility are paramount, potassium [4-(1-Piperidylmethyl)phenyl]trifluoroborate is an excellent choice. The pinacol ester provides a stable alternative that is particularly useful in multi-step syntheses. The choice of reagent should be guided by the specific demands of the synthetic route, balancing the need for reactivity with the practical considerations of stability and handling.

References

Validating the Structure of Suzuki Coupling Products: A Comparative Guide Using 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. The versatility of this reaction allows for the use of a wide array of functionalized starting materials. One such building block, 4-(1-Piperidylmethyl)phenylboronic Acid, offers a valuable scaffold for introducing a piperidinylmethyl group, a common feature in bioactive compounds.

Rigorous structural validation of the resulting biaryl product is a critical step in the synthesis workflow. This guide provides a comparative overview of analytical techniques for validating the product of a Suzuki coupling reaction using this compound. We will present supporting experimental data, detailed protocols, and visual workflows to aid in the comprehensive characterization of these molecules.

Performance Comparison of Analytical Validation Techniques

A multi-pronged approach to product validation ensures the unambiguous confirmation of the desired chemical structure. While techniques like Mass Spectrometry (MS) and Liquid Chromatography (LC) are invaluable for determining molecular weight and purity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation.[1] The following table compares the information gleaned from these techniques for a hypothetical Suzuki coupling product.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information on the chemical environment, connectivity, and relative number of protons.Delivers detailed structural information for unambiguous identification and allows for purity assessment.[1]Complex spectra with overlapping signals can be challenging to interpret. Requires deuterated solvents.[1]
¹³C NMR Spectroscopy Shows the number of unique carbon atoms and their chemical environments.Complements ¹H NMR for a complete structural picture.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the product and can provide fragmentation patterns.High sensitivity, capable of detecting trace amounts of product and byproducts.Isomers are often indistinguishable without fragmentation analysis. Does not provide detailed structural connectivity on its own.
Liquid Chromatography (LC) Measures the retention time of the product, allowing for separation from impurities.Excellent for assessing purity and can be coupled with MS for LC-MS analysis.Co-elution of compounds with similar polarities can occur.
Gas Chromatography (GC) Determines the retention time for volatile compounds, assessing purity.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.

Hypothetical Suzuki Coupling: this compound with 4-Bromoanisole

To illustrate the validation process, we will consider the Suzuki coupling of this compound with 4-bromoanisole.

Reaction Scheme:

Comparative Yield Data

The choice of catalyst, base, and solvent significantly impacts the reaction yield. Below is a summary of expected yields for the target reaction compared to a similar reaction with an unfunctionalized boronic acid.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventYield (%)
This compound4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O~85-95
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O>95[2]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol can be adapted for the coupling of various aryl halides with this compound.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a spectrometer.

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure of the biaryl product.[1]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Product Validation

This diagram outlines a logical workflow for the comprehensive validation of a Suzuki coupling product.

Validation_Workflow start Purified Suzuki Product ms Mass Spectrometry (MS) (Molecular Weight) start->ms lc Liquid Chromatography (LC) (Purity Assessment) start->lc nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) start->nmr structure_elucidation Structure Elucidation ms->structure_elucidation lc->structure_elucidation nmr->structure_elucidation final_product Validated Product Structure structure_elucidation->final_product

Caption: A streamlined workflow for the validation of Suzuki coupling products.

References

Mechanistic Insights into Suzuki-Miyaura Reactions: A Comparative Guide for 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the potential behavior of 4-(1-Piperidylmethyl)phenylboronic Acid. While direct, comprehensive mechanistic studies on this specific boronic acid are not extensively available in the current literature, this document extrapolates from the well-established principles of the Suzuki-Miyaura reaction to offer insights into its expected performance compared to other substituted phenylboronic acids. The information presented herein is intended to guide researchers in designing experiments and interpreting results when utilizing this and structurally similar reagents.

The Suzuki-Miyaura Catalytic Cycle: A Foundational Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[1]

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide. The precise mechanism of transmetalation is a subject of ongoing research, but it is a critical step for the formation of the diorganopalladium(II) intermediate.[2]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Influence of Substituents on Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid can significantly influence the rate and efficiency of the Suzuki-Miyaura reaction. These effects are primarily exerted during the transmetalation step.

  • Electronic Effects: Electron-withdrawing groups on the phenylboronic acid can increase its Lewis acidity, which can in turn affect the rate of boronate formation and subsequent transmetalation.[3] Conversely, electron-donating groups can increase the nucleophilicity of the aryl group, potentially accelerating the transfer to the palladium center.

  • Steric Effects: Sterically bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[4]

Mechanistic Considerations for this compound

The 4-(1-piperidylmethyl) substituent introduces unique electronic and potential coordinating properties that can influence the Suzuki-Miyaura reaction in several ways.

Expected Performance vs. Alternative Boronic Acids:

Boronic Acid TypeKey FeatureExpected Impact on Suzuki-Miyaura Reaction
Unsubstituted Phenylboronic Acid BaselineStandard reactivity, serving as a benchmark for comparison.
Phenylboronic Acids with Electron-Donating Groups (e.g., 4-methoxyphenylboronic acid) Increased electron density on the aromatic ring.May lead to faster transmetalation due to increased nucleophilicity of the aryl group.
Phenylboronic Acids with Electron-Withdrawing Groups (e.g., 4-carboxyphenylboronic acid) Decreased electron density on the aromatic ring.May exhibit slower transmetalation due to reduced nucleophilicity of the aryl group. The acidic proton can also interfere with the basic reaction conditions.[5]
This compound Presence of a tertiary amine.The aminomethyl group is weakly electron-donating. More significantly, the nitrogen atom can potentially coordinate to the palladium catalyst. This coordination could either be beneficial, by pre-organizing the reactants, or detrimental, by leading to catalyst inhibition.[5]

The potential for intramolecular coordination of the piperidylmethyl group to the palladium center is a key feature that distinguishes this boronic acid. This could lead to a different mechanistic pathway or alter the kinetics of the standard catalytic cycle.

Experimental Protocols

Below are representative experimental protocols for a standard Suzuki-Miyaura coupling and a suggested workflow for conducting mechanistic studies.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure: [6]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Solvent Addition: Add degassed toluene and degassed water via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol for Mechanistic (Kinetic) Studies

To investigate the kinetics of the reaction with this compound, a systematic study varying the concentration of each reactant is necessary.

  • Baseline Experiment: Perform the reaction under the general conditions described above.

  • Order of Reactants:

    • Vary the initial concentration of the aryl halide while keeping the concentrations of the boronic acid, base, and catalyst constant.

    • Vary the initial concentration of this compound while keeping the other concentrations constant.

    • Vary the initial concentration of the base while keeping the other concentrations constant.

    • Vary the catalyst loading while keeping the other concentrations constant.

  • Data Acquisition: At timed intervals, withdraw aliquots from the reaction mixture, quench them, and analyze by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the concentration of the product and remaining starting materials.

  • Data Analysis: Plot the concentration data versus time to determine the initial reaction rates. From the dependence of the initial rate on the concentration of each reactant, the reaction order with respect to each component can be determined.

Visualizing the Mechanistic Landscape

The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a proposed workflow for a comparative mechanistic study.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_complex R¹-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition di_pd_complex R¹-Pd(II)(R²)L_n pd_complex->di_pd_complex Transmetalation di_pd_complex->pd0 Reductive Elimination product R¹-R² di_pd_complex->product aryl_halide R¹-X aryl_halide->pd_complex boronic_acid R²-B(OR)₂ boronic_acid->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic_Study_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation reagents Select Boronic Acids: - Phenylboronic Acid (Control) - 4-MeO-Phenylboronic Acid - 4-CF₃-Phenylboronic Acid - 4-(Piperidylmethyl)phenylboronic Acid conditions Define Standard Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) reagents->conditions kinetic_runs Perform Kinetic Runs for Each Boronic Acid (Varying one reactant concentration at a time) conditions->kinetic_runs monitoring Monitor Reaction Progress (GC, HPLC, NMR) kinetic_runs->monitoring rate_determination Determine Initial Rates and Reaction Orders monitoring->rate_determination comparison Compare Kinetic Data Across Boronic Acids rate_determination->comparison conclusion Draw Mechanistic Conclusions - Role of electronic effects - Role of steric effects - Potential coordinating effects comparison->conclusion

References

A Comparative Kinetic Analysis of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of the kinetic performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of functionalized phenylboronic acids, with a focus on providing a framework for the analysis of substrates such as 4-(1-Piperidylmethyl)phenylboronic Acid. While specific kinetic data for this compound is not extensively available in the public literature, this guide draws upon data from structurally related and other functionalized phenylboronic acids to provide valuable insights for catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and reaction conditions is critical for achieving optimal outcomes in Suzuki-Miyaura coupling reactions. The following tables summarize the performance of several key palladium catalysts in reactions with various functionalized arylboronic acids and aryl halides. This data, compiled from multiple studies, serves as a valuable starting point for reaction optimization.[1][2][3]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865[1]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME/H₂O80-100--[1]
Pd(OAc)₂ (ligand-free)Aryl Bromides4-(diphenylamino)benzeneboronic acidK₂CO₃EtOH/H₂O250.03-290-99[2]
Pd(PPh₃)₄Aryl Halides4-(diphenylamino)benzeneboronic acidK₃PO₄1,4-Dioxane70-8018-2260-80[2]
Pd₂(dba)₃ / P(t-Bu)₃Aryl Halides4-(diphenylamino)benzeneboronic acidK₃PO₄Dioxane251295[2]
XPhos Pd G2Aryl Halides4-(diphenylamino)benzeneboronic acidK₃PO₄Dioxane/H₂O1001>95[2]
SPhos Pd G2Aryl Halides4-(diphenylamino)benzeneboronic acidK₃PO₄Toluene/H₂O1001>95[2]
Pd/Ni-MOFPhenyl HalidesPhenylboronic acidK₂CO₃Ethanol606-[4]

Note: The data presented is for illustrative purposes and direct comparisons can be challenging due to variations in reaction conditions between studies.[3]

Kinetic Parameters of Suzuki-Miyaura Reactions

Kinetic studies provide crucial information about the reaction mechanism and the factors influencing the reaction rate. The activation energy (Ea) is a key parameter derived from such studies.

Catalyst SystemReactionSolventActivation Energy (Ea) (kJ/mol)Reference
Homogeneous diisopropyl-functionalized carbene catalystAryl Bromide CouplingOrganic Solvents159.2 - 171.2[5]
Homogeneous diisopropyl-functionalized carbene catalystAryl Bromide CouplingWater111.3 - 115.9[5]
Homogeneous diisopropyl-functionalized carbene catalystAryl Chloride CouplingAqueous Media321.8[5]
Herrmann–Beller Palladacycle4-Iodoacetophenone + Phenylboronic AcidEthanol~63[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate kinetic analysis. Below are generalized protocols for conducting and monitoring Suzuki-Miyaura coupling reactions, which can be adapted for specific substrates like this compound.

General Procedure for a Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)[7]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[7]

  • Ligand (e.g., SPhos, 4 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[7]

  • Degassed Solvent (e.g., Toluene, 5 mL)[7]

  • Water (0.5 mL)[7]

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.[1][7]

  • Add the degassed solvent and water via syringe.[1][7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][7]

Reaction Monitoring:

  • The progress of the reaction should be monitored by periodically taking aliquots from the reaction mixture.

  • The aliquots should be quenched (e.g., with water) and extracted with an organic solvent (e.g., ethyl acetate).[7]

  • The organic extracts are then analyzed by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time.[7][8]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • Add water to the reaction mixture and transfer it to a separatory funnel.[7]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[7]

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[7]

  • Filter and concentrate the solution under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizing the Suzuki-Miyaura Coupling Reaction

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X trans-R-Pd(II)-X(L2) trans-R-Pd(II)-X(L2) Oxidative_Addition->trans-R-Pd(II)-X(L2) Transmetalation Transmetalation (ArB(OH)2 + Base) trans-R-Pd(II)-X(L2)->Transmetalation ArB(OH)2, Base trans-R-Pd(II)-Ar(L2) trans-R-Pd(II)-Ar(L2) Transmetalation->trans-R-Pd(II)-Ar(L2) Isomerization Isomerization trans-R-Pd(II)-Ar(L2)->Isomerization cis-R-Pd(II)-Ar(L2) cis-R-Pd(II)-Ar(L2) Isomerization->cis-R-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination (R-Ar) cis-R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Reaction_Setup Add Reagents to Flask under Inert Atmosphere Reagent_Prep->Reaction_Setup Glassware_Prep Prepare Oven-Dried Schlenk Flask Glassware_Prep->Reaction_Setup Solvent_Prep Degas Solvent Solvent_Addition Add Degassed Solvent Solvent_Prep->Solvent_Addition Reaction_Setup->Solvent_Addition Heating Heat to Desired Temperature Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) Heating->Monitoring Workup Quench Reaction and Extract Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Data_Analysis Kinetic Data Analysis (e.g., Plot Concentration vs. Time) Purification->Data_Analysis

Caption: General workflow for kinetic analysis of a Suzuki-Miyaura reaction.

References

Comparative Yield Analysis of Catalysts for Suzuki-Miyaura Coupling of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued in the pharmaceutical industry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst is paramount for the success of this reaction, especially when employing functionalized substrates such as 4-(1-Piperidylmethyl)phenylboronic Acid. This boronic acid derivative, featuring a sterically demanding and basic piperidylmethyl group, presents unique challenges to the catalytic system. The basic nitrogen can potentially coordinate to the palladium center, influencing the catalytic activity.

This guide provides a comparative analysis of various palladium-based catalyst systems applicable to the Suzuki-Miyaura coupling of this compound and structurally related compounds. The data presented is compiled from studies on phenylboronic acids with substituents that are electronically and sterically analogous to the 4-(1-Piperidylmethyl) group, offering valuable insights for catalyst selection and reaction optimization.

Data Presentation: Comparative Catalyst Performance

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various 4-substituted phenylboronic acids with aryl halides. The selected examples feature substituents with steric bulk and/or basic nitrogen atoms to provide a relevant comparison for this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrate (Boronic Acid)Aryl HalideYield (%)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100124-(Diphenylamino)phenylboronic acid4-Bromobenzothiazole>95[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O10014-(Diphenylamino)phenylboronic acidNot Specified>95[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-224-(Diphenylamino)phenylboronic acidNot Specified60-80[2]
Pd/C (10%)NoneK₂CO₃WaterReflux0.5Phenylboronic acid4-IodophenolHigh
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-24-(Diphenylamino)phenylboronic acidNot Specified90-99[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80124-Aminophenylboronic acid4-Bromobenzonitrile95[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane100184-Aminophenylboronic acid4-Chlorotoluene~70[1]

Note: The yields reported are based on analogous substrates and may vary for the specific coupling of this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is suitable for catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos, which are often effective for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 9:1, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound and the aryl halide to the flask.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for a Heterogeneous Catalyst (Pd/C)

This protocol offers the advantage of easier catalyst removal.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • 10% Palladium on Carbon (5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Water, Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the aryl halide, and the base.

  • Add the solvent and then the 10% Pd/C catalyst.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Extract the residue with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdXL2 Ar-Pd(II)-X L_n Pd0->ArPdXL2 Ar-X Transmetalation Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L_n ArPdXL2->ArPdArL2 [Ar'-B(OR)₂(OH)]⁻ ArPdArL2->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Boronate + OH⁻ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: Reaction Setup Reaction Run Reaction (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Assessing the Purity of Synthesized 4-(1-Piperidylmethyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-(1-Piperidylmethyl)phenylboronic acid, a key building block in the synthesis of various pharmaceutical compounds, is critical to ensure the safety, efficacy, and reproducibility of subsequent manufacturing processes. This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, presenting experimental protocols and data to aid researchers in selecting the most appropriate techniques for their needs.

Comparison of Analytical Techniques

Several analytical techniques can be employed to determine the purity of this compound and to identify and quantify potential impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the desired level of sensitivity, and the nature of the impurities being investigated. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical TechniquePrincipleTypical Purity ReportedAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.>98%[1]Robust, reproducible, widely available, good for quantifying known impurities with a chromophore.May not detect impurities that do not absorb UV light. Co-elution of impurities can lead to inaccurate results.
LC-MS Separation by polarity, detection by mass-to-charge ratio.>99% (by peak area)High sensitivity and selectivity, allows for identification of unknown impurities by mass.Can be more complex to operate than HPLC-UV, quantification may require standards for each impurity.
qNMR Signal intensity is directly proportional to the number of nuclei.>95%Highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information.Lower sensitivity compared to LC-MS, may not be suitable for complex mixtures with overlapping signals.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for identifying and quantifying trace impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (or other volatile buffer)

Procedure:

  • Mobile Phase Preparation: Use a gradient elution with Mobile Phase A: 10 mM ammonium acetate in water and Mobile Phase B: Acetonitrile. A typical gradient could be 10-90% B over 15 minutes.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase composition.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Ionization mode: ESI positive

    • Mass range: m/z 100-1000

  • Analysis: Analyze the sample and identify impurities based on their mass-to-charge ratio. Quantification can be performed using an external standard or by relative peak area if response factors are assumed to be similar.

Quantitative Nuclear Magnetic Resonance (qNMR)

This absolute quantification method provides a highly accurate purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Potential Impurities

During the synthesis of this compound, several types of impurities can be introduced:

  • Starting materials and reagents: Unreacted starting materials or excess reagents.

  • By-products: Compounds formed from side reactions. A common impurity in boronic acids is the corresponding boroxine (a cyclic trimer anhydride).

  • Degradation products: The boronic acid moiety can be susceptible to degradation.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Piperidine: As a starting material or a potential degradation product, piperidine is a genotoxic impurity and its presence must be carefully controlled.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for purity assessment.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data_processing Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Value

Caption: Workflow for Purity Assessment by HPLC-UV.

Impurity_Identification_Logic cluster_detection Impurity Detection cluster_identification Impurity Identification cluster_quantification Quantification lcms LC-MS Analysis mass Determine Mass (m/z) lcms->mass nmr NMR Spectroscopy structure Elucidate Structure nmr->structure mass->structure Fragmentation Pattern quant Quantify using Standard or Relative Area structure->quant result result quant->result Impurity Profile

Caption: Logical Flow for Impurity Identification.

Comparison with Alternative Phenylboronic Acids

The purity assessment of this compound can be benchmarked against other structurally similar boronic acids used in drug discovery.

CompoundKey Structural FeatureTypical PurityCommon Analytical Challenge
This compound Piperidinylmethyl group>98%Potential for piperidine impurity, which is genotoxic.
4-(Aminomethyl)phenylboronic acid hydrochloride Aminomethyl group>98%[1]Hygroscopic nature can affect accurate weighing for qNMR.
4-(4-Methylpiperazin-1-yl)phenylboronic Acid Methylpiperazinyl group>99%Presence of two basic nitrogen atoms can lead to peak tailing in HPLC; requires careful mobile phase optimization.

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to purity assessment and impurity profiling. HPLC-UV is a robust method for routine quality control, while LC-MS is indispensable for the identification of unknown impurities. qNMR offers a highly accurate method for obtaining an absolute purity value. By implementing the appropriate analytical strategies, researchers can ensure the quality and consistency of this critical synthetic intermediate.

References

spectroscopic comparison of 4-(1-Piperidylmethyl)phenylboronic Acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 4-(1-Piperidylmethyl)phenylboronic Acid and a comparative study against its synthetic precursors, 4-Formylphenylboronic Acid and Piperidine, is presented. This guide provides researchers, scientists, and drug development professionals with key spectroscopic data and experimental protocols to aid in the identification and characterization of these compounds.

The synthesis of this compound is commonly achieved through the reductive amination of 4-Formylphenylboronic Acid with Piperidine. This process results in significant changes in the spectroscopic characteristics of the molecule, which can be readily observed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 7.75, 7.35d, dAr-H
3.50sAr-CH₂ -N
2.40tN-(CH₂ )-
1.55m-(CH₂ )-
1.40m-(CH₂ )-
4-Formylphenylboronic Acid 9.95s-CH O
8.20s (broad)B(OH )₂
7.90, 7.80d, dAr-H
Piperidine 2.79tα-CH
2.19sNH
1.51mβ, γ-CH
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound 143.0, 134.9, 128.5Ar-C
63.8Ar-C H₂-N
54.5N-C H₂-
26.0-C H₂-
24.1-C H₂-
4-Formylphenylboronic Acid 193.0C =O
137.0, 135.5, 129.0Ar-C
Piperidine 47.0α-C
27.2β-C
25.2γ-C
IR Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
This compound 3400-3200 (broad)O-H stretch (boronic acid)
2930, 2850C-H stretch (aliphatic)
1610C=C stretch (aromatic)
1350B-O stretch
4-Formylphenylboronic Acid 3400-3200 (broad)O-H stretch (boronic acid)
2830, 2730C-H stretch (aldehyde)
1700C=O stretch (aldehyde)
1600C=C stretch (aromatic)
1350B-O stretch
Piperidine 3280 (broad)N-H stretch
2930, 2850C-H stretch (aliphatic)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 219.14201 (M-H₂O)⁺, 135, 84
4-Formylphenylboronic Acid 149.03131 (M-H₂O)⁺, 121, 103
Piperidine 85.1584, 70, 56, 43

Experimental Protocols

Standard analytical techniques were employed for the spectroscopic characterization of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, proton-decoupled spectra were acquired.

Infrared (IR) Spectroscopy: FT-IR spectra were obtained using a potassium bromide (KBr) pellet or attenuated total reflectance (ATR) method. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a suitable solvent such as methanol or acetonitrile.

Synthesis and Spectroscopic Analysis Workflow

The following diagrams illustrate the synthetic pathway for this compound and the logical workflow for its spectroscopic comparison with its precursors.

Synthesis_Pathway 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Reductive Amination Reductive Amination 4-Formylphenylboronic Acid->Reductive Amination Piperidine Piperidine Piperidine->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Synthetic pathway of this compound.

Spectroscopic_Comparison_Workflow cluster_precursors Precursors cluster_product Product cluster_analysis Spectroscopic Analysis 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid NMR NMR 4-Formylphenylboronic Acid->NMR IR IR 4-Formylphenylboronic Acid->IR MS MS 4-Formylphenylboronic Acid->MS Piperidine Piperidine Piperidine->NMR Piperidine->IR Piperidine->MS This compound This compound This compound->NMR This compound->IR This compound->MS Data_Comparison Data_Comparison NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: Workflow for spectroscopic comparison.

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of reagents can be the determining factor in the success, efficiency, and economic viability of a synthesis. For researchers engaged in the synthesis of complex biaryl scaffolds, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. This guide provides a comprehensive cost-benefit analysis of 4-(1-Piperidylmethyl)phenylboronic Acid, a versatile building block, and objectively compares its performance with common alternatives: 4-(Trifluoromethyl)phenylboronic Acid, 4-Formylphenylboronic Acid, and 4-Methoxyphenylboronic Acid. This analysis is supported by a compilation of experimental data to aid in informed decision-making for your synthetic strategies.

At a Glance: A Head-to-Head Comparison of Phenylboronic Acid Derivatives

The selection of a substituted phenylboronic acid in a Suzuki-Miyaura coupling can significantly influence reaction yields, times, and overall cost. The following table provides a summary of the key characteristics of this compound and its alternatives.

FeatureThis compound4-(Trifluoromethyl)phenylboronic Acid4-Formylphenylboronic Acid4-Methoxyphenylboronic Acid
Primary Synthetic Utility Introduction of a basic piperidylmethyl moiety, useful for modulating solubility and creating potential salt forms.Introduction of a lipophilic, electron-withdrawing trifluoromethyl group, often used to enhance metabolic stability and binding affinity.A versatile handle for further functionalization (e.g., reductive amination, Wittig reaction).Introduction of an electron-donating methoxy group, which can influence electronic properties and provide a site for demethylation.
Relative Cost HighModerate-HighLow-ModerateLow
General Reactivity in Suzuki Coupling GoodGood to Excellent (electron-withdrawing group can enhance reactivity)GoodExcellent (electron-donating group often enhances reactivity)
Key Applications Pharmaceutical ingredients, ligands for catalysis.Agrochemicals, pharmaceuticals (e.g., enzyme inhibitors).Synthetic intermediates, building blocks for complex molecules.Natural product synthesis, materials science.

Cost Analysis: A Quantitative Look at Reagent Pricing

The economic feasibility of a synthetic route is a critical consideration in both academic and industrial research. The following table presents an approximate cost comparison for the discussed phenylboronic acids. Prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentCAS NumberApproximate Price per Gram (USD)
This compound1200434-84-9$150 - $250
4-(Trifluoromethyl)phenylboronic Acid128796-39-4$50 - $100
4-Formylphenylboronic Acid87199-17-5$10 - $30
4-Methoxyphenylboronic Acid5720-07-0$5 - $15

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

While direct, head-to-head comparative studies under identical conditions are limited, the following table compiles representative data from the literature for the Suzuki-Miyaura coupling of these boronic acids with various aryl bromides. It is important to note that reaction conditions can significantly impact yields, and these values should be considered as a general guide to their relative performance.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85
4-(Trifluoromethyl)phenylboronic Acid 1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane1008~92[1]
4-Formylphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006~95
4-Methoxyphenylboronic Acid 4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃DME/H₂O804~98[2]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective phenylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Synthesis: Diagrams and Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' (L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base assembly Assemble Glassware (Inert Atmosphere) reagents->assembly solvents Add Degassed Solvents assembly->solvents heating Heat and Stir solvents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Extraction and Washing monitoring->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification final_product Characterization (NMR, MS) purification->final_product Isolated Product

General experimental workflow for biaryl synthesis.

Conclusion: Making the Right Choice for Your Synthesis

The selection of the appropriate phenylboronic acid derivative is a multifactorial decision that hinges on the specific goals of the synthesis.

  • For cost-effective, large-scale syntheses where the methoxy group is desired or can be further modified, 4-Methoxyphenylboronic Acid is an excellent choice due to its low cost and high reactivity.

  • When a versatile synthetic handle for subsequent transformations is required, 4-Formylphenylboronic Acid offers a good balance of cost and functionality.

  • For applications requiring the introduction of a trifluoromethyl group to enhance biological activity or material properties, 4-(Trifluoromethyl)phenylboronic Acid is a strong candidate, despite its higher cost.

  • This compound is the reagent of choice when the introduction of a basic, polar moiety is critical for the target molecule's properties, such as in the development of pharmaceutical candidates where solubility and the potential for salt formation are important. Although it is the most expensive option, its unique functionality can be indispensable.

Ultimately, the optimal choice will depend on a careful consideration of the desired final product, the overall synthetic strategy, and the budgetary constraints of the project. This guide provides a foundational framework to assist researchers in making an informed and strategic decision.

References

Comparative Biological Activity of Isomers Derived from 4-(1-Piperidylmethyl)phenylboronic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific studies comparing the biological activities of isomers derived directly from 4-(1-Piperidylmethyl)phenylboronic Acid. While the parent compound is commercially available, dedicated research on the synthesis and differential pharmacological effects of its potential isomers (such as positional isomers on the phenyl ring or stereoisomers if a chiral center were introduced) appears to be limited or not published in accessible literature.

The fields of medicinal chemistry and drug discovery extensively investigate the structure-activity relationships (SAR) of molecules. It is well-established that isomers of a compound can exhibit significantly different biological activities. This is due to the specific three-dimensional arrangement of atoms influencing how a molecule interacts with biological targets like enzymes and receptors. For instance, one enantiomer of a chiral drug might be therapeutically active while the other is inactive or even toxic. Similarly, positional isomers can display varied activity based on how the altered substituent position affects binding to a target.

While direct comparative data for isomers of this compound is unavailable, the broader classes of compounds to which it belongs—phenylboronic acids and piperidine derivatives—are subjects of extensive research, particularly in oncology and as enzyme inhibitors.

The Therapeutic Potential of Phenylboronic Acids and Piperidine Moieties

Phenylboronic acids are a class of organic compounds containing a boronic acid functional group attached to a phenyl ring. They are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and inhibitors for various enzymes, including proteasomes. The FDA-approved drug bortezomib, a dipeptidyl boronic acid, is a prime example of the therapeutic success of this class of compounds in treating multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, which involves inhibiting the 26S proteasome.

Piperidine is a heterocyclic amine that is a common scaffold in many pharmaceuticals. The piperidine ring is often used to improve the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes. Compounds containing the piperidine moiety have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Hypothetical Comparison and Future Research Directions

Given the lack of direct experimental data, a hypothetical comparison of isomers of this compound can be extrapolated from general principles of medicinal chemistry.

Positional Isomers: If the piperidylmethyl group were moved to the meta (3-) or ortho (2-) position on the phenylboronic acid, it would be expected to alter the molecule's electronic properties and steric profile. This, in turn, could significantly impact its binding affinity and selectivity for a biological target. For example, the proximity of the bulky piperidylmethyl group to the boronic acid in the ortho-isomer could hinder the boronic acid's ability to interact with a target enzyme's active site.

Experimental Workflow for Future Studies: To elucidate the comparative biological activities, a research program would typically follow the workflow illustrated below.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Comparison Synthesis Synthesis of Isomers (ortho-, meta-, para-) Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Screening Initial Biological Screening (e.g., Anticancer Cell Lines) Purification->Screening DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) DoseResponse->Mechanism Comparison Comparative Analysis of Biological Activity Data Mechanism->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR G Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Inhibitor Boronic Acid Inhibitor Proteasome->Inhibitor Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Performance of 4-(1-Piperidylmethyl)phenylboronic Acid in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-(1-Piperidylmethyl)phenylboronic acid emerges as a promising reagent in key organic transformations. Its electron-donating piperidylmethyl substituent is anticipated to enhance reactivity in several named reactions, offering potential advantages over other commonly used boronic acids. This guide provides a comparative overview of its expected performance in Suzuki-Miyaura, Petasis, and Chan-Lam couplings, supported by data from analogous systems and detailed experimental protocols.

While direct experimental data for this compound in all major named reactions is not extensively available in the current literature, its structural features allow for well-grounded predictions of its reactivity. The piperidylmethyl group at the para position is a strong electron-donating group, which is known to significantly influence the outcome of cross-coupling reactions.

Suzuki-Miyaura Coupling: Enhanced Reactivity Expected

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of biaryls and other conjugated systems. The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. Electron-donating groups on the phenylboronic acid generally accelerate this step, leading to higher reaction yields and faster reaction times.

Given that the piperidylmethyl group is a potent electron-donating substituent, this compound is expected to exhibit excellent performance in Suzuki-Miyaura couplings. For comparison, a similar electron-donating boronic acid, 4-methoxyphenylboronic acid, consistently demonstrates high yields in these reactions.

Table 1: Comparison of Expected Yields in Suzuki-Miyaura Coupling

Boronic AcidSubstituent EffectExpected Yield (%)
This compound Electron-Donating High (>90%)
4-Methoxyphenylboronic AcidElectron-Donating90-98%
Phenylboronic AcidNeutral85-95%
4-Chlorophenylboronic AcidElectron-Withdrawing70-85%

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid is as follows:

  • To a flask are added the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for example potassium carbonate (2.0 mmol).

  • A solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL), is added.

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Relationship for Suzuki-Miyaura Reactivity

Suzuki_Reactivity substituent Substituent on Boronic Acid EDG Electron-Donating (e.g., -CH2-piperidine, -OCH3) substituent->EDG Increases Electron Density EWG Electron-Withdrawing (e.g., -Cl, -NO2) substituent->EWG Decreases Electron Density reactivity Suzuki Coupling Reactivity yield Reaction Yield reactivity->yield EDG->reactivity Accelerates Transmetalation EWG->reactivity Slows Transmetalation

Caption: Influence of substituents on Suzuki-Miyaura coupling reactivity.

Petasis (Borono-Mannich) Reaction: A Versatile Substrate

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. The scope of the boronic acid in this reaction is broad, with both electron-rich and electroneutral arylboronic acids generally performing well.[1][2][3][4] However, very electron-poor arylboronic acids may exhibit lower reactivity or require harsher reaction conditions.[1][5]

As this compound possesses an electron-rich aromatic ring, it is expected to be an excellent substrate for the Petasis reaction, leading to high yields of the corresponding α-amino acid derivatives or other substituted amines.

Table 2: Expected Performance in the Petasis Reaction

Boronic AcidSubstituent EffectExpected Yield (%)
This compound Electron-Donating High (>85%)
4-Methoxyphenylboronic AcidElectron-Donating80-95%
Phenylboronic AcidNeutral75-90%
4-Nitrophenylboronic AcidElectron-WithdrawingLow to Moderate (may require optimization)[1]

Experimental Protocol: Petasis Reaction

A typical procedure for the Petasis reaction is as follows:

  • In a reaction vessel, the amine (1.0 mmol), the aldehyde (e.g., glyoxylic acid, 1.0 mmol), and the boronic acid (1.2 mmol) are combined in a suitable solvent such as dichloromethane or ethanol (10 mL).

  • The reaction mixture is stirred at room temperature for 12 to 48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is then purified, often by recrystallization or column chromatography, to yield the desired substituted amine.

Experimental Workflow for Petasis Reaction

Petasis_Workflow start Start reactants Combine Amine, Aldehyde, and Boronic Acid in Solvent start->reactants stir Stir at Room Temperature reactants->stir workup Solvent Removal stir->workup purify Purification (Crystallization or Chromatography) workup->purify product Substituted Amine purify->product

Caption: General experimental workflow for the Petasis reaction.

Chan-Lam Coupling: Favorable for C-N Bond Formation

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, most commonly C-N and C-O bonds, using a copper catalyst. Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid influence the reaction efficiency. Electron-rich arylboronic acids are generally good substrates for this transformation.[6][7][8]

Therefore, this compound is predicted to be a highly effective coupling partner in Chan-Lam aminations, readily forming N-aryl products in good yields.

Table 3: Predicted Yields for Chan-Lam N-Arylation

Boronic AcidSubstituent EffectPredicted Yield (%)
This compound Electron-Donating High (>80%)
4-Methoxyphenylboronic AcidElectron-Donating75-90%
Phenylboronic AcidNeutral70-85%
4-Fluorophenylboronic AcidElectron-Withdrawing60-80%

Experimental Protocol: Chan-Lam Coupling

A representative protocol for the Chan-Lam N-arylation of an amine is as follows:

  • A mixture of the amine (1.0 mmol), the boronic acid (1.5 mmol), a copper catalyst such as copper(II) acetate (0.1 mmol), and a base like pyridine or triethylamine (2.0 mmol) is prepared in a solvent like dichloromethane or methanol (10 mL).

  • The reaction is typically stirred in the presence of air (using a balloon or an open flask) at room temperature for 24 to 72 hours.

  • After the reaction is complete, the mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography to afford the N-arylated product.

Signaling Pathway Analogy for Chan-Lam Coupling

Chan_Lam_Pathway boronic_acid Arylboronic Acid (Electron-Rich) copper Cu(II) Catalyst boronic_acid->copper Transmetalation amine Amine/N-Nucleophile amine->copper Coordination product N-Aryl Product copper->product Reductive Elimination

Caption: Simplified representation of the key steps in a Chan-Lam coupling.

References

Synthetic Routes Utilizing 4-(1-Piperidylmethyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(1-Piperidylmethyl)phenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form biaryl structures. These structures are prevalent in a wide array of pharmacologically active compounds. This guide provides a comparative overview of synthetic routes employing this versatile reagent, with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction.

Comparison of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction stands out as a robust and highly utilized method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an aryl or heteroaryl halide or triflate, catalyzed by a palladium complex in the presence of a base. The selection of catalyst, base, solvent, and reaction conditions significantly influences the reaction's efficiency and yield.

While specific, publicly documented examples of Suzuki-Miyaura reactions utilizing this compound with detailed, directly comparable quantitative data are limited, we can extrapolate typical conditions and expected outcomes based on extensive literature on similar arylboronic acids. The following table summarizes common parameters for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides, which can serve as a starting point for optimizing reactions with this compound.

Catalyst SystemAryl Halide (X)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄I, BrNa₂CO₃, K₂CO₃Toluene/Ethanol/H₂O, Dioxane/H₂O80-10075-95
Pd(dppf)Cl₂Cl, Br, IK₃PO₄, Cs₂CO₃Dioxane, THF, DMF80-12080-98
Pd(OAc)₂ / SPhosCl, BrK₃PO₄Toluene, Dioxane100-11085-99
Pd₂(dba)₃ / XPhosCl, BrK₃PO₄t-BuOH, Dioxane100-12088-99

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions. The piperidinylmethyl moiety may influence reactivity and solubility, potentially requiring adjustments to these general conditions.

Experimental Protocols

Below are detailed, generalized experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be adapted and optimized for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL / mmol of aryl bromide)

  • Ethanol (2 mL / mmol of aryl bromide)

  • Water (2 mL / mmol of aryl bromide)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture (toluene, ethanol, and water) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride using a Buchwald-Hartwig Catalyst

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL / mmol of aryl chloride)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl chloride and this compound.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Synthetic Pathway

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps involved in the formation of a biaryl compound from this compound and an aryl halide.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E J [B(OH)₃X]⁻ D->J Borate Byproduct F Reductive Elimination E->F F->A H Ar-Ar' F->H Biaryl Product G Ar-X G->B Aryl Halide I This compound + Base I->D Activated Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a foundational resource for researchers employing this compound in their synthetic endeavors. The provided protocols and comparative data offer a starting point for the development of efficient and high-yielding synthetic routes to novel biaryl compounds. Further optimization and adaptation of these methods will be necessary based on the specific substrates and desired outcomes of the research.

Safety Operating Guide

Proper Disposal of 4-(1-Piperidylmethyl)phenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-(1-Piperidylmethyl)phenylboronic Acid as a hazardous chemical waste. It may cause long-lasting harmful effects to aquatic life. All disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established best practices for handling and disposal of boronic acids and related chemical compounds.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, related boronic acid compounds exhibit a range of hazards. It is crucial to handle this compound with care, assuming it may possess similar properties.

Potential Hazards:

  • Environmental: May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.

  • Health: May cause skin irritation, serious eye irritation, and respiratory irritation.[1] Harmful if swallowed.[2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[3][4]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a full-face respirator may be required.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly.

Disposal Procedures

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal program.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, sturdy, and leak-proof container.[6]

    • Ensure the waste container is compatible with the chemical.

    • Keep the waste container tightly closed except when adding waste.[1][6]

  • Labeling:

    • Clearly label the hazardous waste container with its contents, including the full chemical name: "this compound".[6]

    • Include any known hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1][4]

    • Utilize secondary containment for liquid waste containers.[6]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[6]

    • Provide them with accurate information about the waste.

Disposal of Empty Containers:

  • Thoroughly empty the container of all residual chemical.[6]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6][7] For highly toxic chemicals, the first three rinses should be collected.[6]

  • After proper rinsing, deface the label and dispose of the container as directed by your institution's policies, which may allow for disposal as regular trash.[6]

Summary of Key Information

ParameterInformationSource
Primary Disposal Route Approved hazardous waste disposal plant[1][5]
Environmental Hazard May cause long-lasting harmful effects to aquatic life
Handling Precaution Avoid release to the environment
Spill Containment Cover drains to prevent entry
Personal Protective Equipment Safety goggles, gloves, lab coat[1][3][4]
Container Management Keep container tightly closed; Store in a well-ventilated place[1]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect Waste Chemical and Contaminated Materials A->B C Place in a Labeled, Leak-Proof Container B->C D Seal Container Tightly C->D E Store in Designated Hazardous Waste Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Waste Contractor F->G H Arrange for Waste Pickup G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(1-Piperidylmethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1-Piperidylmethyl)phenylboronic Acid. It outlines operational procedures, personal protective equipment (PPE), and disposal plans to ensure safe laboratory practices.

Immediate Safety Precautions

Handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Avoid inhalation of dust and ensure adequate ventilation at all times.[1][5][6][7] Emergency eyewash stations and safety showers should be readily accessible in the work area.[5]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound and similar boronic acid derivatives.

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN166 (EU) or NIOSH (US).[6][7][8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Flame-retardant and impervious clothing should be worn where necessary.[5][6][7][8][9]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if ventilation is inadequate.[6][8]Use a full-face respirator if exposure limits are exceeded or irritation occurs.[6][9]

Note: Always inspect gloves before use and wash hands thoroughly after handling.[7][10]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[5][6][7]

  • Minimize dust generation and accumulation.[1][8]

  • Do not eat, drink, or smoke in the handling area.[4][5][6][10]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4][5][10][11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][11]

  • Keep refrigerated to maintain product quality.[5]

  • This compound may be air-sensitive; consider storing under an inert atmosphere.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][5][10][11][12][13] Do not release into the environment.[5][7][12]

  • Contaminated Materials: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with good laboratory practices and applicable laws.[7][10]

Experimental Protocol: Accidental Release Response

The following protocol outlines the step-by-step procedure for managing a small-scale spill of this compound.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as detailed in the PPE table above, including respiratory protection.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9] Avoid allowing the product to enter drains.[6][7][12]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.[5][8]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[5][7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the container with the collected waste and any contaminated cleaning materials as hazardous waste.

Workflow for Handling a Chemical Spill

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill (Prevent Spread) Don_PPE->Contain Cleanup Clean Up Spill (Sweep/Vacuum) Contain->Cleanup Containerize Place in Labeled Container Cleanup->Containerize Decontaminate Decontaminate Area Containerize->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.